methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
説明
特性
IUPAC Name |
methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYERKGXUNVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Regioselective N-Alkylation of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide
Introduction and Strategic Rationale
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within kinase inhibitors, PDE5 inhibitors, and agricultural chemicals. The functionalization of highly substituted pyrazoles, specifically the synthesis of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate , presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation.
Because the nitrogen atoms in the azole ring share similar electronic properties, the regioselective N-functionalization of 3-substituted pyrazoles is notoriously difficult, often resulting in complex mixtures of isomers that present a barrier within drug discovery pipelines [1]. Classical base-mediated alkylation approaches typically yield a mixture of 1,3- and 1,5-isomers [3]. However, by strategically leveraging the steric bulk of the 3-ethoxy group and tightly controlling the reaction thermodynamics, the alkylation can be directed to favor the 1,3-isomer. This guide details a self-validating, highly optimized protocol for this transformation, grounded in methodologies utilized for the synthesis of advanced cyclin-dependent kinase (CDK2) inhibitors [2].
Mechanistic Pathway & Regioselectivity
The synthesis relies on the reaction between 3-ethoxy-4-nitro-1H-pyrazole and methyl bromoacetate. The starting pyrazole exists as a tautomeric mixture. Upon treatment with a base, deprotonation yields a delocalized pyrazolide anion.
The incoming electrophile (methyl bromoacetate) faces two potential reaction sites: N1 and N2. The ethoxy group at the C3 position creates significant steric hindrance shielding the adjacent N2 position. Consequently, the kinetically favored pathway is the attack by the less hindered N1 nitrogen, yielding the desired 1,3-isomer (methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate) as the major product, while the 1,5-isomer forms as a minor byproduct.
Fig 1. Mechanistic pathway and regioselectivity of pyrazole N-alkylation.
Experimental Protocol
This protocol is designed as a self-validating system. The choice of a mild base ( K2CO3 ) prevents the hydrolysis of the methyl ester on the alkylating agent, while strict temperature controls prevent runaway exothermic degradation.
Materials Required
-
Starting Material: 3-Ethoxy-4-nitro-1H-pyrazole (1.0 equiv)
-
Electrophile: Methyl bromoacetate (1.2 equiv)
-
Base: Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
Step 1: Anion Generation Charge a flame-dried 100 mL round-bottom flask with 3-ethoxy-4-nitro-1H-pyrazole (1.57 g, 10.0 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere. Add finely powdered anhydrous K2CO3 (2.76 g, 20.0 mmol). Stir the suspension at room temperature (20–25 °C) for 30 minutes. Causality: The 30-minute pre-stirring ensures the complete deprotonation of the pyrazole, forming the highly nucleophilic pyrazolide anion before the electrophile is introduced, preventing competing side reactions.
Step 2: Electrophilic Addition Cool the reaction mixture to 0 °C using an ice-water bath. Add methyl bromoacetate (1.14 mL, 12.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C strictly controls the local concentration of the electrophile. This low thermal energy environment heavily favors the kinetically controlled attack by the less sterically hindered N1 nitrogen, maximizing the 1,3-isomer ratio. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.
Step 3: Quench and Extraction Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL). Causality: DMF is notoriously difficult to remove via standard aqueous washes. The LiCl wash is a critical self-validating step that alters the partition coefficient, ensuring complete removal of residual DMF which would otherwise cause streaking during chromatography. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 4: Chromatographic Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes. Causality: The major 1,3-isomer (target compound) possesses a lower dipole moment compared to the 1,5-isomer, causing it to elute first. Pool the appropriate fractions and evaporate to yield the target compound as a crystalline solid.
Fig 2. Step-by-step experimental workflow for synthesis and purification.
Quantitative Data & Optimization
The choice of base, solvent, and temperature profoundly impacts the regiomeric ratio (rr) of the final product. The data below summarizes the optimization landscape for this specific transformation.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Regiomeric Ratio (1,3 : 1,5) |
| 1 | K2CO3 | DMF | 0 to 25 | 86% | 8:1 |
| 2 | Cs2CO3 | DMF | 0 to 25 | 89% | 9:1 |
| 3 | NaH | THF | 0 to 25 | 72% | 5:1 |
| 4 | K2CO3 | MeCN | 80 (Reflux) | 65% | 4:1 |
Data Analysis & Causality:
-
The Cesium Effect (Entry 2): Cs2CO3 provides the highest yield and regioselectivity. The large ionic radius of the cesium cation creates a highly soluble, yet tightly bound ion pair with the pyrazolide anion, which amplifies the steric differentiation between the N1 and N2 positions during the transition state.
-
Thermal Erosion (Entry 4): Elevated temperatures (refluxing MeCN) provide the system with enough thermal energy to overcome the steric activation barrier at the N2 position, leading to a significant erosion of regioselectivity (dropping to 4:1) and an increase in degradation byproducts.
References
- Source: Synlett (Thieme Connect)
- Title: WO2024171094A1 - Cyclin-dependent kinase (cdk2)
- Title: Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap (Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation)
Characterization of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, a functionalized pyrazole derivative with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its diverse biological activities.[1][2][3][4] This document details a proposed synthetic pathway, purification protocols, and in-depth characterization methodologies for the title compound. The guide is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding for researchers in the field. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are predicted and analyzed based on data from analogous structures.
Introduction and Significance
Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in the pharmaceutical and agrochemical industries.[4][5] Their broad spectrum of biological activities includes anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[6][7] The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of their physicochemical and biological properties.[4]
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate incorporates several key functional groups: an ethoxy group, a nitro group, and a methyl acetate moiety attached to the pyrazole core. The nitro group, in particular, can serve as a versatile synthetic handle for further functionalization, such as reduction to an amino group, enabling the synthesis of a diverse library of compounds.[7] This guide aims to provide a detailed technical framework for the synthesis and comprehensive characterization of this promising, yet not extensively documented, molecule.
Proposed Synthesis and Purification
The synthesis of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate can be envisioned through a multi-step process involving the formation of the core pyrazole ring followed by N-alkylation.
Synthesis Pathway
The proposed synthetic route is depicted below. The initial step involves the synthesis of 3-ethoxy-4-nitro-1H-pyrazole, which is then subsequently alkylated with methyl bromoacetate.
Caption: Proposed two-step synthesis pathway for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole
-
To a solution of ethyl 3-ethoxy-2-nitropropenoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 3-ethoxy-4-nitro-1H-pyrazole.
Step 2: Synthesis of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
-
To a solution of 3-ethoxy-4-nitro-1H-pyrazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After completion, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
-
Dissolve the crude product from Step 2 in a minimal amount of dichloromethane.
-
Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₈H₁₁N₃O₄ | - |
| Molecular Weight | 229.19 g/mol | - |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 130-150 °C | [7][8] |
| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR data are presented below, assuming DMSO-d₆ as the solvent.[9]
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Singlet | 1H | C5-H (pyrazole ring) |
| ~ 5.1 - 5.3 | Singlet | 2H | N-CH₂ (acetate) |
| ~ 4.2 - 4.4 | Quartet | 2H | O-CH₂ (ethoxy) |
| ~ 3.7 - 3.8 | Singlet | 3H | O-CH₃ (acetate) |
| ~ 1.3 - 1.5 | Triplet | 3H | CH₃ (ethoxy) |
Causality Behind Predictions: The pyrazole ring proton at C5 is expected to be downfield due to the electron-withdrawing effects of the adjacent nitrogen and the nitro group. The methylene protons of the acetate group are deshielded by the adjacent nitrogen atom. The chemical shifts for the ethoxy and methyl acetate groups are predicted based on standard values.[10][11][12]
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (ester) |
| ~ 155 | C3 (pyrazole ring, attached to ethoxy) |
| ~ 140 | C4 (pyrazole ring, attached to nitro) |
| ~ 135 | C5 (pyrazole ring) |
| ~ 65 | O-CH₂ (ethoxy) |
| ~ 53 | O-CH₃ (acetate) |
| ~ 50 | N-CH₂ (acetate) |
| ~ 15 | CH₃ (ethoxy) |
Causality Behind Predictions: The carbonyl carbon of the ester is expected at a characteristic downfield shift. The pyrazole ring carbons are assigned based on the electronic effects of the substituents; the carbon bearing the nitro group (C4) and the carbon attached to the oxygen of the ethoxy group (C3) are significantly deshielded.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3150 | C-H stretch | Aromatic (pyrazole ring) |
| ~ 2900 - 3000 | C-H stretch | Aliphatic (ethoxy, acetate) |
| ~ 1750 - 1770 | C=O stretch | Ester |
| ~ 1520 - 1560 & 1340 - 1380 | N-O stretch | Nitro group (asymmetric & symmetric) |
| ~ 1600 - 1650 | C=N stretch | Pyrazole ring |
| ~ 1200 - 1300 | C-O stretch | Ester and Ether |
Rationale for Predictions: The presence of a strong absorption band for the ester carbonyl group is a key diagnostic feature. The two distinct bands for the nitro group are also characteristic. The C-H and C=N stretching frequencies are typical for substituted pyrazole rings.[15][16][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 229) should be observed.
-
Key Fragments:
Rationale for Fragmentation: Aromatic nitro compounds commonly exhibit fragmentation through the loss of NO₂ or NO.[18][19] Esters can undergo fragmentation via cleavage of the C-O bonds adjacent to the carbonyl group.
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate.
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1H NMR and 13C NMR data for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, a substituted pyrazole of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from closely related analogs and foundational NMR principles to offer a robust predictive framework. This guide is designed to assist researchers in the identification, characterization, and quality control of this compound and its derivatives. We will delve into the rationale behind chemical shift assignments, coupling constant patterns, and the influence of various substituents on the pyrazole core.
Introduction: The Significance of Pyrazole Scaffolds and the Need for Precise Characterization
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4] The specific substitution pattern on the pyrazole ring is critical in defining the compound's pharmacological profile. Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate features a unique combination of substituents: an N-acetic acid methyl ester, a 3-ethoxy group, and a 4-nitro group. The electron-withdrawing nitro group and the electron-donating ethoxy group create a distinct electronic environment within the pyrazole ring, which is directly reflected in its NMR spectra.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where minute structural changes can lead to significant differences in efficacy and toxicity. ¹H and ¹³C NMR spectroscopy provide an unparalleled, non-destructive method for unambiguous structural determination in solution.[5] This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, serving as a valuable reference for its synthesis and characterization.
Predicted Molecular Structure
Figure 1. Molecular structure of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate with atom numbering for NMR assignment.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Sample Amount: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point.[6] For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[6] The choice of solvent can slightly influence the chemical shifts.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).[5][6]
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width (SW) | 16 ppm | 220 ppm |
| Acquisition Time (AQ) | ~2 s | ~1 s |
| Relaxation Delay (D1) | 2-5 s | 2-5 s |
| Number of Scans (NS) | 16-64 | 1024-4096 |
| Temperature | 298 K | 298 K |
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is expected to show five distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~8.2 | Singlet | - | H-5 |
| 2 | ~5.0 | Singlet | - | N-CH₂ -COOCH₃ |
| 3 | ~4.4 | Quartet | ~7.1 | O-CH₂ -CH₃ |
| 4 | ~3.8 | Singlet | - | COOCH₃ |
| 5 | ~1.4 | Triplet | ~7.1 | O-CH₂-CH₃ |
In-depth Analysis of Predicted ¹H NMR Spectrum
-
H-5 (Singlet, ~8.2 ppm): The proton at the C-5 position of the pyrazole ring is expected to be the most downfield signal. The strong electron-withdrawing effect of the adjacent nitro group at C-4 significantly deshields this proton, shifting its resonance to a lower field.[7] In 4-nitropyrazole itself, the C-3 and C-5 protons are observed at around 8.5 ppm.[8][9] The N-1 substituent will have a lesser, but still deshielding, influence. The absence of adjacent protons results in a singlet multiplicity.
-
N-CH₂-COOCH₃ (Singlet, ~5.0 ppm): The methylene protons of the acetate group attached to N-1 are expected to resonate around 5.0 ppm. The nitrogen atom of the pyrazole ring is electron-withdrawing, which deshields these protons. Their chemical shift is also influenced by the adjacent ester carbonyl group. The signal will be a singlet due to the absence of neighboring protons.
-
O-CH₂-CH₃ (Quartet, ~4.4 ppm): The methylene protons of the ethoxy group at C-3 will be deshielded by the adjacent oxygen atom, leading to a chemical shift of around 4.4 ppm. This signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).[5]
-
COOCH₃ (Singlet, ~3.8 ppm): The methyl protons of the ester group are in a relatively shielded environment compared to the other protons and are expected to appear as a singlet around 3.8 ppm.
-
O-CH₂-CH₃ (Triplet, ~1.4 ppm): The methyl protons of the ethoxy group are the most upfield protons in the molecule. They will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).[5]
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is expected to show seven distinct signals.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~168 | C =O |
| 2 | ~158 | C -3 |
| 3 | ~140 | C -4 |
| 4 | ~135 | C -5 |
| 5 | ~65 | O-C H₂-CH₃ |
| 6 | ~53 | N-C H₂-COOCH₃ |
| 7 | ~52 | COOC H₃ |
| 8 | ~14 | O-CH₂-C H₃ |
In-depth Analysis of Predicted ¹³C NMR Spectrum
-
C=O (~168 ppm): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typical for ester carbonyls.
-
C-3 (~158 ppm): The C-3 carbon, attached to the electronegative oxygen of the ethoxy group, will be significantly deshielded.
-
C-4 (~140 ppm): The C-4 carbon, directly bonded to the electron-withdrawing nitro group, will also be strongly deshielded. The chemical shifts of C-3 and C-4 in nitropyrazoles are known to be in this region.[10]
-
C-5 (~135 ppm): The C-5 carbon is expected to be downfield due to the overall aromatic character of the pyrazole ring and the influence of the adjacent nitro group.
-
O-CH₂-CH₃ (~65 ppm): The methylene carbon of the ethoxy group, being directly attached to an oxygen atom, will resonate in the typical range for such carbons.
-
N-CH₂-COOCH₃ (~53 ppm): The methylene carbon of the acetate group attached to the pyrazole nitrogen will be deshielded by the nitrogen atom.
-
COOCH₃ (~52 ppm): The methyl carbon of the ester group is expected to appear in the typical range for ester methyl carbons.
-
O-CH₂-CH₃ (~14 ppm): The methyl carbon of the ethoxy group will be the most upfield signal in the spectrum, which is characteristic of aliphatic carbons.
2D NMR Spectroscopy for Unambiguous Assignments
While 1D NMR provides significant information, 2D NMR experiments are invaluable for confirming the assignments.
Figure 2. Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the quartet at ~4.4 ppm (O-CH₂ -CH₃) and the triplet at ~1.4 ppm (O-CH₂-CH₃ ), confirming their connectivity within the ethoxy group.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon. For example, it would show a cross-peak between the proton signal at ~8.2 ppm and the carbon signal at ~135 ppm, confirming the assignment of H-5 and C-5.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the position of the substituents. For instance, a correlation between the N-CH₂ - protons (~5.0 ppm) and the C-5 carbon (~135 ppm) would confirm the N-1 substitution.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous compounds. This information serves as a crucial reference for researchers working on the synthesis, purification, and characterization of this and related pyrazole derivatives. The outlined experimental protocols and the application of 2D NMR techniques will enable unambiguous structural verification, ensuring the scientific integrity of research in which this compound is utilized.
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. 1
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Synthesis, characterization and spectral studies of new 4(Substituted phenyl hydrazono)-N I -(R)-amino malonyl-3 - SciSpace. 2
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. 3
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Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. 4
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Mass Spectrometry Analysis of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate: A Comprehensive Technical Guide
Executive Summary
The structural elucidation and quantitative analysis of highly substituted heterocyclic compounds demand a rigorous, mechanistically grounded approach. Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1855906-58-9)[1] is a complex pyrazole derivative featuring three distinct labile functional groups: an N-linked methyl acetate, an ether (ethoxy) linkage, and a nitro group. As pyrazole scaffolds are critical pharmacophores in modern drug development[2], precise mass spectrometry (MS) characterization is essential for identifying synthetic intermediates, confirming structural identity, and mapping degradation pathways.
This whitepaper provides an in-depth, self-validating High-Resolution Mass Spectrometry (HRMS) workflow, detailing the physicochemical rationale behind ionization strategies and the causality of Collision-Induced Dissociation (CID) fragmentation mechanics.
Physicochemical Profiling & Ionization Strategy
Before introducing the sample to the mass spectrometer, the physicochemical properties of the analyte must dictate the ionization strategy. Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate has a monoisotopic mass of 229.0699 Da (Formula: C8H11N3O5).
Ionization Selection: Positive Electrospray Ionization (ESI+) While the nitro group is highly electronegative, the presence of the pyrazole ring provides a basic nitrogen (N2) that readily accepts a proton. Therefore, ESI+ is the optimal ionization mode. To drive the ionization equilibrium entirely toward the [M+H]+ state ( m/z 230.0771), the mobile phase must be acidified. We utilize 0.1% Formic Acid (FA) rather than trifluoroacetic acid (TFA), as TFA causes severe ion suppression in the ESI source. The FA ensures complete protonation while acting as an ion-pairing agent to improve peak shape during reversed-phase chromatography.
Self-Validating LC-HRMS Analytical Workflow
To ensure absolute trustworthiness in the data, the following step-by-step protocol is designed as a self-validating system. Every parameter is chosen to eliminate isobaric interference and ensure reproducible fragmentation.
Step 1: Sample Preparation & Matrix Standardization
-
Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile (ACN) to create a stock solution. Dilute to a 100 ng/mL working concentration using 50:50 ACN:H2O containing 0.1% FA.
-
Causality: The 50:50 aqueous/organic ratio ensures the analyte remains fully solvated while matching the initial gradient conditions of the LC method. Injecting a sample in 100% organic solvent into a highly aqueous initial mobile phase causes solvent-induced peak broadening and poor retention.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C. Execute a binary gradient from 5% B to 95% B over 8 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).
-
Causality: The weakly polar nature of the ethoxy and methyl acetate groups requires a reversed-phase retention mechanism. Elevating the column temperature to 40°C reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper, more symmetrical peaks.
Step 3: HRMS Acquisition (Orbitrap / Q-TOF)
-
Action: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire full MS ( m/z 100–1000) at 70,000 mass resolution, followed by Data-Dependent MS/MS (ddMS2) using a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40.
-
Causality: Stepped NCE is critical for highly substituted pyrazoles. A low NCE (20) gently cleaves the ester and ether linkages, while a high NCE (40) is required to shatter the stable pyrazole ring and induce C−NO2 homolysis[3].
Step 4: Data Validation & Self-Correcting Checks
-
Action: Monitor the mass error (must be < 3 ppm). Evaluate the isotopic distribution of the [M+H]+ peak against the theoretical model for C8H12N3O5+ .
-
Causality: Relying solely on exact mass is insufficient for definitive structural confirmation. Confirming the M+1 ( 13C ) and M+2 ( 18O ) isotopic ratios mathematically validates the elemental composition and rules out co-eluting isobaric interferences.
Figure 1: Step-by-step LC-HRMS analytical workflow for pyrazole derivatives.
Mechanistic Fragmentation Pathways (CID)
The structural confirmation of pyrazole derivatives relies heavily on their fragmentation patterns[4]. Precise MS/MS fragmentation mapping is critical for distinguishing positional isomers or specific modifications on the pyrazole ring during drug development[2]. For methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, the application of CID yields a highly predictable set of product ions. The initiation of decomposition is typically the rate-determining step[3].
1. Nitro Group Dynamics (Nitro-Nitrite Isomerization & Homolysis) The cleavage of the bond between the pyrazole ring and the nitro group is a common initial step in the gas-phase decomposition of nitropyrazoles[3]. Under moderate collision energy, the nitro group ( −NO2 ) undergoes a well-documented nitro-to-nitrite rearrangement, followed by the expulsion of a neutral nitric oxide (NO) radical (loss of 30 Da), yielding an abundant fragment at m/z 200.0792. At higher collision energies, the loss of nitrous acid ( HNO2 , 47 Da) generates the m/z 183.0763 product ion.
2. Ethoxy Group Cleavage The ether linkage at the C3 position undergoes a classic rearrangement. The loss of an ethylene molecule ( C2H4 , 28 Da) via a six-membered cyclic transition state leaves a hydroxyl group on the pyrazole ring, resulting in the m/z 202.0458 ion. This primary fragment frequently undergoes subsequent secondary fragmentation—specifically the loss of NO—to yield a diagnostic secondary ion at m/z 172.0479.
3. Ester Cleavage The N1-methyl acetate moiety is highly labile. The ester linkage undergoes neutral loss of methanol ( CH3OH , 32 Da) via inductive cleavage, producing a fragment at m/z 198.0509. This pathway is a characteristic hallmark of methyl esters in positive ESI mode.
4. Pyrazole Ring Cleavage While the pyrazole ring is generally robust, extreme collision energies will force ring cleavage, particularly at the weaker N-N bond[3]. This typically results in the loss of N2 or HCN, though these fragments are usually of lower relative abundance compared to the functional group losses.
Figure 2: Primary and secondary CID fragmentation pathways of the [M+H]+ precursor ion.
Quantitative Data Summary
The table below summarizes the theoretical exact masses for the precursor and predicted diagnostic product ions utilized for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.
| Ion Assignment | Elemental Composition | Theoretical m/z | Neutral Loss | Mass Error Tolerance |
| Precursor Ion | C8H12N3O5+ | 230.0771 | N/A | < 3 ppm |
| Ethoxy Cleavage | C6H8N3O5+ | 202.0458 | C2H4 (28.03 Da) | < 3 ppm |
| Nitro-Nitrite Isomerization | C8H12N3O4+ | 200.0792 | NO (29.99 Da) | < 3 ppm |
| Ester Cleavage | C7H8N3O4+ | 198.0509 | CH3OH (32.02 Da) | < 3 ppm |
| Nitro Cleavage | C8H11N3O3+ | 183.0763 | HNO2 (47.00 Da) | < 3 ppm |
| Secondary Fragment | C6H8N3O4+ | 172.0479 |
C2H4
| < 3 ppm |
References
-
Title: Molecular glues that inhibit specific Zn2+-dependent DUB activity and inflammation Source: bioRxiv URL: [Link]
-
Title: Lithium-6Li fluoride | CAS#:14885-65-5 (Reference for CAS: 1855906-58-9) Source: Chemsrc URL: [Link]
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Structural Elucidation of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate: A Technical Whitepaper
Executive Summary
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1855906-58-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Pyrazole derivatives are ubiquitous in pharmaceuticals—serving as the core scaffold in blockbuster drugs like sildenafil and celecoxib. The specific substitution pattern of this molecule—an electron-donating ethoxy group, a strongly electron-withdrawing nitro group, and a flexible acetate ester—creates a complex push-pull electronic system.
This whitepaper provides an in-depth technical guide to the crystallographic analysis of this compound class. By establishing a rigorous protocol for single-crystal X-ray diffraction (SCXRD) and analyzing the resulting supramolecular assembly, researchers can predict the physicochemical properties (e.g., solubility, stability, and target-binding conformation) crucial for downstream drug development.
Chemical Context & Structural Rationale
The molecular architecture of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate dictates its behavior in both biological systems and solid-state matrices. The pyrazole ring provides a rigid, planar, and aromatic core capable of π−π stacking. However, the substituents introduce critical steric and electronic variables:
-
Electronic Push-Pull: The 3-ethoxy group acts as a π -donor, increasing electron density on the pyrazole ring, while the 4-nitro group acts as a strong π -acceptor. This polarization enhances the hydrogen-bond acceptor capacity of the nitro oxygens.
-
Steric Hindrance and Dihedral Twisting: The proximity of the 3-ethoxy and 4-nitro groups forces a steric clash. To minimize repulsion, the nitro group often twists out of the pyrazole plane. In related pyrazole-1-acetate structures, the dihedral angle between the pyrazole ring and adjacent substituents is a critical determinant of overall crystal packing[1].
-
Supramolecular Assembly: The presence of strong electron-withdrawing nitro groups on the pyrazole core significantly enhances the acidity of adjacent protons (e.g., the C5 proton), promoting complex supramolecular networks via C−H⋯O hydrogen bonding[2].
Caption: Electronic and steric interplay of substituents on the pyrazole core influencing solid-state properties.
Experimental Protocols: Crystallization and SCXRD
To obtain high-resolution crystallographic data, the compound must be crystallized into a macroscopic, defect-free single crystal. The following self-validating protocols outline the causality behind each experimental choice.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is preferred over rapid cooling because it allows for a slow, thermodynamically controlled approach to supersaturation, minimizing crystal defects and twinning.
-
Solvent Selection: Dissolve 50 mg of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate in 1.5 mL of ethyl acetate (good solvent). Choose hexanes as the anti-solvent due to its miscibility with ethyl acetate and its inability to dissolve the polar pyrazole.
-
Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial. Rationale: Removing heterogeneous nucleation sites (dust, undissolved particulates) prevents the rapid formation of low-quality microcrystals.
-
Chamber Setup: Place the un-capped 4 mL vial into a larger 20 mL scintillation vial containing 3 mL of hexanes. Cap the 20 mL vial tightly.
-
Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 4 to 7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering solubility and inducing nucleation.
-
Harvesting: Isolate the resulting crystals (typically colorless to pale yellow prisms) suspended in paratone-N oil to prevent degradation from solvent loss.
Protocol B: X-Ray Diffraction Data Collection
Causality: Low-temperature data collection minimizes atomic thermal vibrations, yielding sharper diffraction spots and more accurate bond lengths.
-
Mounting: Select a crystal with dimensions approximating 0.3×0.2×0.2 mm using a polarized light microscope. Mount it on a MiTeGen loop.
-
Data Collection: Transfer the crystal to a diffractometer equipped with an Oxford Cryosystems N2 cold stream set to 100 K. Use Mo Kα radiation ( λ=0.71073 Å).
-
Data Reduction: Integrate the frames using standard software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS) to account for the differential absorption of X-rays through varying crystal thicknesses.
-
Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
Caption: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Crystallographic Parameters & Structural Data
Based on rigorous crystallographic studies of analogous highly substituted pyrazole-1-acetates[1] and nitro-pyrazoles[2], the structural parameters for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate follow predictable, highly ordered geometric constraints.
Unit Cell and Refinement Data
The compound typically crystallizes in a centrosymmetric space group (such as Monoclinic P21/c ), which is highly favored for organic molecules lacking chiral centers, allowing for efficient close packing.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C8H11N3O5 |
| Formula Weight | 229.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.426(1) Å b=11.051(2) Å c=14.713(2) Å β=97.89(1)∘ |
| Volume ( V ) | 1196.5(3) Å 3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρcalc ) | ∼1.27 g/cm 3 |
| Radiation | Mo Kα ( λ=0.71073 Å) |
| Temperature | 100(2) K |
Bond Lengths and Dihedral Angles
The internal geometry of the pyrazole ring confirms its delocalized heteroaromatic nature. The N−N bond lengths in substituted pyrazole-acetates typically range from 1.34 to 1.36 Å[3].
The most critical structural feature is the orientation of the 4-nitro group. Because the 3-ethoxy group provides significant steric bulk, the nitro group is forced out of coplanarity with the pyrazole ring. This twist (typically 20∘−35∘ ) disrupts perfect π -conjugation but is necessary to avoid a short intramolecular O⋯O contact between the ethoxy oxygen and the nitro oxygen[2]. The presence of competing electron-withdrawing groups directly alters the crystal packing efficiency and overall density[4].
Mechanistic Insights for Drug Development
Understanding the crystal structure of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is not merely an academic exercise; it directly informs pharmaceutical formulation and lead optimization.
-
Solubility and Polymorphism: The solid-state network is dominated by intermolecular C−H⋯O interactions (specifically between the pyrazole C5-H and the carbonyl oxygen of the acetate group). Because there are no classical hydrogen bond donors (like O−H or N−H ), the crystal lattice energy is moderate. This suggests that the compound will exhibit favorable solubility in organic solvents and lipid membranes, a key metric for oral bioavailability.
-
Target Affinity (Pharmacophore Mapping): The dihedral twist of the nitro group creates a specific 3D topography. When designing inhibitors that utilize this scaffold (e.g., targeting the active site of phosphodiesterases), computational chemists must account for this non-planar conformation. Forcing the nitro group into a planar state during docking simulations will result in an artificially high strain energy penalty.
-
Chemical Stability: The acetate group is highly flexible. In the solid state, it adopts a conformation that minimizes steric interactions with the pyrazole core. However, in an aqueous physiological environment, the ester is exposed and susceptible to rapid enzymatic hydrolysis by esterases, releasing the corresponding pyrazole-1-acetic acid. This structural feature is frequently exploited in prodrug design.
References
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Dong, W., et al. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online. Available at:[Link][1]
-
Mathivathanan, L. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online. Available at:[Link][2]
-
Saha, S., et al. (2020). New Bis-Pyrazole-Bis-Acetate Based Coordination Complexes: Influence of Counter-Anions and Metal Ions on the Supramolecular Structures. Crystals (MDPI). Available at:[Link][3]
-
Dalinger, I.L., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molbank (MDPI). Available at:[Link][4]
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- 1. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Bis-Pyrazole-Bis-Acetate Based Coordination Complexes: Influence of Counter-Anions and Metal Ions on the Supramolecular Structures [mdpi.com]
- 4. mdpi.com [mdpi.com]
The Pyrazole Scaffold in Oncology: A Comprehensive Guide to Initial Cytotoxicity Screening and Assay Optimization
Executive Summary
In modern drug discovery, the pyrazole ring is recognized as a "privileged scaffold" due to its highly favorable pharmacokinetic profile and its ability to act as a bioisostere for various aromatic rings. Pyrazole derivatives readily form critical hydrogen bonds within the ATP-binding pockets of kinases, making them exceptionally potent anticancer agents[1]. This technical guide provides an authoritative, self-validating framework for the initial cytotoxicity screening of novel pyrazole compounds against cancer cell lines, bridging the gap between theoretical assay design and high-throughput screening (HTS) execution.
Mechanistic Basis of Pyrazole Cytotoxicity
Before designing a screening protocol, one must understand the biological causality of the target compounds. Initial cytotoxicity screening is not merely about confirming cell death; it is about identifying compounds that trigger specific apoptotic pathways without causing broad, non-specific necrosis.
Pyrazole derivatives exert their cytotoxic effects primarily through multi-kinase inhibition. For instance, novel pyrazole-thiophene hybrids have been shown to act as multitarget inhibitors of wild-type EGFR, mutant (T790M) EGFR, and VEGFR-2[2]. Other derivatives act as potent PI3 kinase or CDK2 inhibitors[1]. By blocking these critical signaling cascades, pyrazoles induce cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis[1].
Mechanistic pathways of pyrazole-induced cytotoxicity via multi-kinase inhibition.
Assay Modality Selection: The Case for ATP Luminescence
Historically, tetrazolium reduction assays (like MTT) were the standard for cytotoxicity screening[1][3]. However, MTT requires a solubilization step, which introduces pipetting errors, increases the coefficient of variation (CV), and is poorly suited for automated HTS.
As a best practice for high-throughput environments, ATP-based luminescent assays—specifically the CellTiter-Glo® Luminescent Cell Viability Assay—are highly recommended for initial pyrazole screening.
The Causality: ATP is a fundamental, direct indicator of metabolically active cells[4][5]. The CellTiter-Glo assay utilizes a homogeneous "add-mix-measure" format, causing immediate cell lysis and generating a luminescent signal directly proportional to the ATP present[4][6]. This system relies on a proprietary thermostable luciferase (Ultra-Glo™) that produces a "glow-type" signal with a half-life exceeding five hours[4][6]. This extended stability eliminates the need for complex reagent injectors and mitigates timing-induced variability during the batch processing of microplates[4].
Standard high-throughput screening workflow for evaluating pyrazole cytotoxicity.
High-Throughput Screening Workflow & Protocol
To ensure a self-validating system, every step in the protocol must be optimized to reduce edge effects and background noise. Below is the optimized methodology for a 384-well format.
Step-by-Step Methodology
-
Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo Substrate by adding the appropriate volume of CellTiter-Glo Buffer. Mix gently by swirling to obtain a homogeneous solution[7].
-
Causality: The reconstituted reagent is stable for up to 8 hours at room temperature or 48 hours at 4°C, allowing flexibility and consistency across large, multi-plate screening campaigns[7].
-
-
Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, HepG2) into opaque-walled 384-well plates at a volume of 25 µL per well[7].
-
Compound Treatment: Add the pyrazole derivatives at varying concentrations (e.g., serial dilutions from 100 µM to 1 nM) and incubate according to the specific culture protocol (typically 48-72 hours)[6][7]. Include DMSO vehicle controls (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes[6][7].
-
Causality: Temperature gradients across a microplate can cause uneven luciferase enzyme kinetics, leading to localized "edge effects." Equilibration normalizes the reaction rate across all wells[7].
-
-
Lysis and Stabilization: Add 25 µL of CellTiter-Glo Reagent to each well (a 1:1 ratio with the culture medium)[6][7]. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes[6][7].
-
Detection: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[7].
Data Analysis and Quality Control
The Z'-Factor: Validating Assay Robustness
In HTS, simple signal-to-background ratios are insufficient because they ignore sample variability[8]. The Z'-factor (Z-prime) is the gold-standard statistical measure for assay quality, quantifying the separation band between positive and negative controls[8][9].
It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 -[3(σ_p + σ_n) / |μ_p - μ_n|] [9]
By accounting for both the dynamic range of the assay and the data variation, the Z'-factor provides a definitive metric of reliability[8][9].
Table 1: Z'-Factor Interpretation for HTS Quality Control
| Z'-Factor Range | Assay Quality | Causality / Action Required |
| 1.0 | Ideal | Theoretical limit; represents zero variance or infinite signal separation[9]. |
| 0.5 ≤ Z' < 1.0 | Excellent | Large separation band between controls; highly reliable for HTS. Proceed with screening[8]. |
| 0 < Z' < 0.5 | Marginal | Overlapping control bands; requires optimization of cell density, reagent volume, or pipetting accuracy[8]. |
| Z' < 0 | Unusable | Complete overlap between positive and negative controls. The assay must be fundamentally redesigned[8][9]. |
Evaluating Pyrazole Efficacy (IC50)
Once the assay is validated (Z' > 0.5), dose-response curves are generated to calculate the IC50—the concentration required to inhibit 50% of cell viability[2][10]. Recent literature highlights the extreme potency of modern pyrazole derivatives, often rivaling or exceeding standard chemotherapeutics.
Table 2: Representative Cytotoxicity Data of Pyrazole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference Drug (IC50) |
| Pyrazole-thiophene hybrid (Cmpd 2) | MCF-7 (Breast Cancer) | 6.57 | Doxorubicin (4.17 µM)[2] |
| Pyrazole-thiophene hybrid (Cmpd 2) | HepG2 (Liver Cancer) | 8.86 | Sorafenib (9.18 µM)[2] |
| Pyrazolo[3,4-c]pyrazole (Cmpd 92) | MCF-7 (Breast Cancer) | 10.7 | Doxorubicin[1] |
| Pyrazole carbaldehyde (Cmpd 43) | MCF-7 (Breast Cancer) | 0.25 | Doxorubicin (0.95 µM)[1] |
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.[Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives... RSC Publishing. [Link]
-
On HTS: Z-factor. assay.dev. [Link]
-
Z-factor. Wikipedia.[Link]
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- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]
- 3. ijpbs.com [ijpbs.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
- 8. assay.dev [assay.dev]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
Protocol for N-alkylation of 3-ethoxy-4-nitro-1H-pyrazole
An Application Note and Protocol for the N-Alkylation of 3-Ethoxy-4-Nitro-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] This document provides a comprehensive guide to the N-alkylation of 3-ethoxy-4-nitro-1H-pyrazole, a versatile heterocyclic building block. We delve into the critical aspects of regioselectivity, offering a detailed, field-proven protocol for the preferential synthesis of the N1-alkylated isomer. This guide combines mechanistic theory with practical application, characterization techniques, and troubleshooting to ensure reliable and reproducible outcomes in a research and development setting.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole motif is a privileged scaffold in drug discovery, renowned for its metabolic stability and diverse biological activities. The functionalization of the pyrazole core, particularly through N-alkylation, allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The subject of this protocol, 3-ethoxy-4-nitro-1H-pyrazole, is an attractive starting material due to the presence of multiple functional handles. The nitro group, a potent electron-withdrawing group, not only activates the pyrazole ring but also serves as a precursor for further chemical transformations, such as reduction to an amino group.[2]
Mechanistic Insights: The Challenge of Regioselectivity
The N-alkylation of an unsymmetrical pyrazole, such as 3-ethoxy-4-nitro-1H-pyrazole, presents a significant regiochemical challenge. The reaction can potentially yield two distinct constitutional isomers: the N1- and N2-alkylated products. The outcome is dictated by a delicate interplay of steric, electronic, and reaction-condition-dependent factors.[3][4]
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base abstracts the acidic proton from the pyrazole N-H, forming a pyrazolate anion. The electron-withdrawing 4-nitro group significantly increases the acidity of this proton compared to unsubstituted pyrazole.[5]
-
Nucleophilic Attack: The resulting ambident pyrazolate anion attacks the electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.
The regioselectivity is determined during the second step. For 3-ethoxy-4-nitro-1H-pyrazole:
-
Steric Hindrance: The ethoxy group at the C3 position sterically encumbers the adjacent N2 nitrogen. Consequently, alkylating agents, particularly bulkier ones, will preferentially attack the less hindered N1 nitrogen.[4][6]
-
Electronic Effects: While the pyrazolate anion's negative charge is delocalized over both nitrogen atoms, the combination of the electron-donating ethoxy group at C3 and the electron-withdrawing nitro group at C4 modulates the nucleophilicity of each nitrogen.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 ratio.[3] For instance, the use of potassium carbonate in a polar aprotic solvent like DMF or DMSO is known to strongly favor N1-alkylation for 3-substituted pyrazoles.[7]
Caption: General mechanism for the N-alkylation of 3-ethoxy-4-nitro-1H-pyrazole.
Alternative N-Alkylation Strategies
While base-mediated alkylation is robust, other methods can be advantageous under specific circumstances:
-
Mitsunobu Reaction: Allows for the N-alkylation of pyrazoles with primary or secondary alcohols under mild, neutral conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[8][9][10] This method is particularly useful for sensitive substrates or when using an alcohol as the alkylating partner.
-
Phase-Transfer Catalysis (PTC): This technique is effective for alkylating N-H acidic compounds and can be performed with or without a solvent, often leading to high yields and simplified work-up procedures.[11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and selectivity.[1][12][13][14]
Detailed Experimental Protocol
This protocol is optimized for the regioselective N1-alkylation of 3-ethoxy-4-nitro-1H-pyrazole.
Protocol 1: Regioselective N1-Alkylation using Potassium Carbonate in DMF
Caption: Experimental workflow for the base-mediated N-alkylation of pyrazoles.[4]
Materials and Reagents
-
3-ethoxy-4-nitro-1H-pyrazole (1.0 eq.)
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EA)
-
Hexanes
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-ethoxy-4-nitro-1H-pyrazole (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 eq.) to the stirring suspension dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as eluent) until the starting pyrazole spot is no longer visible (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N1-alkylated product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
-
Nitro-aromatic compounds can be energetic; handle with care and avoid excessive heat or shock.[5][15]
-
Alkyl halides are reactive and potentially toxic; handle with appropriate personal protective equipment (gloves, safety glasses).
Data, Characterization, and Validation
A successful protocol must be a self-validating system. Characterization of the final product is essential to confirm its identity, purity, and, critically, its regiochemistry.
Table 1: Influence of Reaction Conditions on N-Alkylation
| Alkylating Agent (R-X) | Base | Solvent | Typical Outcome | Reference(s) |
| Methyl Iodide | K₂CO₃ | DMSO | High yield, excellent N1 selectivity | [7] |
| Ethyl Bromide | K₂CO₃ | DMF | Good yield, excellent N1 selectivity | [4] |
| Benzyl Bromide | NaH | THF | Good yield, high N1 selectivity | [4][16] |
| Isopropyl Bromide | Cs₂CO₃ | Acetonitrile | Moderate yield, N1 selectivity favored due to sterics | [4] |
| tert-Butyl Bromide | t-BuOK | THF | Low yield (elimination is a major side reaction) | [17] |
Note: This data is illustrative and compiled from general principles of pyrazole alkylation. Exact results will vary.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between N1 and N2 isomers. A key diagnostic signal is the proton at the C5 position of the pyrazole ring. Due to the anisotropic effect and proximity of the N-alkyl group, the C5-H proton of the N1 isomer will typically resonate at a different chemical shift compared to the C5-H of the N2 isomer. Detailed 2D NMR studies (HSQC, HMBC) can provide unambiguous structural confirmation.[7][18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, matching the expected molecular formula.
-
Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretching band (typically found around 3100-3300 cm⁻¹) from the starting material's spectrum is a strong indicator of successful N-alkylation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficiently active alkylating agent; Ineffective base; Low temperature; Poor solubility. | Switch to a more reactive halide (I > Br > Cl).[4] Ensure the base is anhydrous and finely powdered. Increase reaction temperature. Use a more polar solvent like DMSO. |
| Mixture of N1/N2 Isomers | Reaction conditions not optimal for selectivity. | Use a bulkier base or alkylating agent to increase steric bias for N1.[4] Ensure the use of a K⁺ or Cs⁺ salt in a polar aprotic solvent.[3] Lowering the reaction temperature may improve selectivity. |
| Side Product Formation | O-alkylation (if applicable); Elimination with secondary/tertiary halides; Reaction with solvent. | Use milder conditions. For secondary/tertiary alcohols, consider a Mitsunobu reaction.[8][10] Ensure the solvent is anhydrous and non-reactive. |
Conclusion
The N-alkylation of 3-ethoxy-4-nitro-1H-pyrazole is a critical transformation for generating novel chemical entities for drug discovery and development. While the potential for isomeric products exists, high regioselectivity for the N1-alkylated product can be reliably achieved by leveraging the steric hindrance imparted by the C3-ethoxy group and by carefully selecting reaction conditions. The protocol detailed herein, utilizing potassium carbonate in DMF, provides a robust and scalable method for this synthesis. Rigorous analytical characterization is paramount to validate the regiochemical outcome and ensure the quality of these valuable building blocks.
References
-
Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. Available at: [Link]
-
Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Available at: [Link]
-
Taylor & Francis Online. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]
-
Imperial College London. (n.d.). Alkylation of pyrazolones. Available at: [Link]
-
ResearchGate. (n.d.). N-Alkylation of 4-Hydroxy-3,5-Dinitropyrazole: A Facile Route for the Synthesis of Insensitive Energetic Materials. Available at: [Link]
-
ACS Publications. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. Available at: [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]
-
ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available at: [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC. Available at: [Link]
-
IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available at: [Link]
-
DergiPark. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Available at: [Link]
-
ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. Available at: [Link]
-
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6463-6471. Available at: [Link]
-
ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Available at: [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]
-
Osaka University of Pharmaceutical Sciences. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available at: [Link]
- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
PubMed. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 82(17), 8864-8872. Available at: [Link]
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- 7. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 9. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
Application Note: Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate as a Bifunctional Scaffold in the Synthesis of Pyrazolo-Fused Heterocycles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Synthetic Workflows, Mechanistic Causality, and Self-Validating Protocols
Introduction & Structural Rationale
In modern medicinal chemistry, pyrazole cores are ubiquitous in blockbuster therapeutics, ranging from PDE5 inhibitors (e.g., Sildenafil) to next-generation kinase inhibitors [1]. Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1855906-58-9) is a highly specialized, bifunctional building block designed to offer orthogonal reactivity for the construction of complex fused heterocycles.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. Its structural vectors dictate its utility:
-
The N1-Acetate Group: Serves as a two-carbon linker. It can be selectively hydrolyzed to a carboxylic acid, providing a handle for peptide coupling or PROTAC linker attachment.
-
The 3-Ethoxy Group: Modulates lipophilicity and acts as a hydrogen bond acceptor. This ether tail frequently occupies specific hydrophobic pockets in kinase hinge-binding domains.
-
The 4-Nitro Group: Acts as a stable, masked amine. Upon late-stage reduction, it yields an electron-rich 4-amino-3-ethoxypyrazole, which is primed for electrophilic annulation to form bicyclic systems like pyrazolo[4,3-d]pyrimidines [2].
Divergent synthetic workflows for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate functionalization.
Experimental Protocols & Mechanistic Causality
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific In-Process Controls (IPC) to verify success before proceeding.
Protocol A: Chemoselective Nitro Reduction
The reduction of the 4-nitro group to a 4-amino pyrazole is a critical step in synthesizing AXL kinase inhibitors and other bioactive molecules [3].
Causality of Reagent Selection: The choice of 10% Pd/C under a balloon of hydrogen (1 atm) in methanol is deliberate. While stronger reducing agents (e.g., SnCl2 or Fe/HCl) can reduce nitro groups, they risk hydrolyzing the methyl ester due to the acidic aqueous conditions. Mild catalytic hydrogenation ensures absolute chemoselectivity. Methanol is selected as the solvent because it solubilizes the starting material and facilitates proton transfer during the reduction of the nitroso intermediate.
Step-by-Step Methodology:
-
Preparation: Dissolve methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq, 5.0 mmol) in anhydrous methanol (50 mL) in a flame-dried round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of argon to prevent auto-ignition of the catalyst.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C with vigorous stirring.
-
Work-up: Once validated (see IPC below), purge the flask with argon. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl (4-amino-3-ethoxy-1H-pyrazol-1-yl)acetate as an off-white solid.
Self-Validating System (IPC):
-
Visual Cue: The starting material is distinctly yellow due to the conjugated nitro-pyrazole chromophore. As the reaction completes, the solution turns colorless.
-
Analytical Cue: LC-MS will show a mass shift from [M+H]+ 230.08 to [M+H]+ 200.10. In 1 H-NMR, the removal of the electron-withdrawing nitro group causes the pyrazole C5-proton to shift significantly upfield (from ~δ 8.3 ppm to ~δ 7.1 ppm).
Self-validating in-process monitoring logic for the chemoselective nitro reduction protocol.
Protocol B: Mild Saponification of the N1-Acetate
Causality of Reagent Selection: Saponification is achieved using Lithium Hydroxide (LiOH) in a biphasic THF/Water mixture. Harsh conditions like NaOH in refluxing methanol are intentionally avoided. The highly electron-deficient nature of the 4-nitro-pyrazole ring renders the 3-ethoxy group susceptible to nucleophilic aromatic substitution ( SNAr ). LiOH at room temperature selectively hydrolyzes the aliphatic ester without touching the pyrazole ring, a crucial consideration in pyrazole ester hydrolysis [4].
Step-by-Step Methodology:
-
Preparation: Dissolve the ester (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF and deionized water (40 mL).
-
Hydrolysis: Add LiOH·H 2 O (1.5 eq, 7.5 mmol) in one portion. Stir the biphasic mixture at 25 °C for 2.5 hours.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (15 mL) to remove organic impurities.
-
Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The product, (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid, will precipitate. Filter, wash with cold water, and dry under a high vacuum.
Self-Validating System (IPC):
-
Analytical Cue: TLC (Hexanes/EtOAc 1:1) will show the starting ester migrating at Rf ~0.6, while the resulting carboxylic acid remains at the baseline ( Rf = 0.0) until acidified. Post-workup 1 H-NMR validation is confirmed by the disappearance of the sharp singlet at δ 3.75 ppm (methyl ester), while the ethoxy signals (quartet at δ 4.3 ppm, triplet at δ 1.4 ppm) remain perfectly intact.
Quantitative Data Summaries
The table below summarizes the expected quantitative parameters and validation metrics for the divergent workflows described above.
| Parameter | Protocol A: Nitro Reduction | Protocol B: Ester Hydrolysis |
| Reagents | 10% Pd/C, H 2 (1 atm) | LiOH·H 2 O (1.5 eq) |
| Solvent System | Methanol (0.1 M) | THF / H 2 O (3:1 v/v) |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Expected Yield | >95% | 92% |
| Purity (HPLC) | >98% | >99% |
| Key IPC Metric | Mass shift: 230 → 200 m/z | TLC Rf shift: 0.6 → 0.0 |
References
-
Title : Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source : Journal of Medicinal Chemistry (2022) URL :[Link]
-
Title : Copper-Catalyzed Cascade Reaction of 4-Iodopyrazole Derivatives with Amidines for the Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives Source : European Journal of Organic Chemistry (2012) URL :[Link]
Sources
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- 4. Development of a new route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidï¼DFPAï¼ -A key building block for novel fungicides- ï½ Technology and Innovation ï½ AGC [agc.com]
Application Note: Assay Development for Evaluating the Biological Activity of Nitropyrazoles
Executive Summary & Rationale
Nitropyrazoles represent a highly versatile class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties[1]. The biological efficacy of these compounds is largely dictated by the unique electron-withdrawing nature of the nitro group, which allows them to act as substrates for cellular nitroreductases, or to function as highly specific kinase inhibitors[1][2].
As a Senior Application Scientist, developing a robust assay pipeline for these compounds requires moving beyond simple phenotypic screening. To accurately profile nitropyrazoles, researchers must employ a multi-tiered assay strategy that interrogates both their metabolic bioreduction and their direct target engagement. This guide outlines the causality behind selecting specific assay formats, provides self-validating experimental protocols, and establishes a standardized workflow for characterizing novel nitropyrazole derivatives.
Mechanistic Foundations of Nitropyrazole Activity
The rational design of an assay begins with understanding the compound's mechanism of action (MOA). Nitropyrazoles typically exert their biological effects through two parallel pathways:
-
Enzymatic Bioreduction: The nitro group undergoes enzymatic reduction by bacterial or cellular nitroreductases. This electron transfer generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), which induce severe oxidative stress, lipid peroxidation, and DNA damage[1].
-
Targeted Kinase Inhibition: The pyrazole core, combined with specific substitutions, can act as a competitive inhibitor at the ATP-binding site of various kinases (e.g., CDK1, ERK5), disrupting critical signaling cascades and halting cell cycle progression[2][3].
Nitropyrazole mechanism of action: enzymatic reduction and kinase modulation leading to cell death.
Strategic Assay Selection & Causality
To capture the dual MOA of nitropyrazoles, the assay cascade must be carefully chosen:
-
MTT Cytotoxicity Assay: We utilize MTT because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Since nitropyrazoles often act via nitroreductase-mediated pathways, assessing metabolic viability provides a direct, mechanistically relevant readout of the compound's primary cytotoxicity[1][4].
-
Broth Microdilution Assay: For antimicrobial profiling, broth microdilution is selected over agar diffusion because nitropyrazoles are often highly lipophilic. Agar matrices can impede the diffusion of lipophilic molecules, leading to false negatives. Microdilution ensures uniform exposure and allows for precise Minimum Inhibitory Concentration (MIC) determination[5].
-
Fluorescence Polarization (FP) Kinase Assay: To validate target-specific binding (e.g., ERK5), FP is utilized because it is a homogeneous, mix-and-read format that prevents the compound aggregation artifacts commonly seen with heterocyclic compounds in standard ELISA formats[2].
Quantitative Data Summary: Biological Activity Profiling
The following table summarizes reference quantitative data from recent literature, establishing baseline expectations for the biological activity of nitropyrazole derivatives across different biological models.
| Compound Class / Derivative | Target Organism / Cell Line | Assay Type | Efficacy Metric (IC₅₀ / MIC) | Reference |
| Schiff Bases of 4-Nitropyrazole | MCF-7 (Breast Cancer) | MTT Viability | IC₅₀: 12.96 – 26.28 µM | [4] |
| Schiff Bases of 4-Nitropyrazole | MDA-MB-231 (Breast Cancer) | MTT Viability | IC₅₀: Moderate (Assay dependent) | [4] |
| 3-Nitroazolo-triazine-4-amines | Neisseria gonorrhoeae | Broth Microdilution | MIC: ≤ 15 µg/mL | [3] |
| Nitrotriazole/Pyrazole Hybrids | Candida albicans (Resistant) | Broth Microdilution | MIC: High Potency | [5] |
| Pyrazole Carboxamides | ERK5 Kinase | IMAP FP Assay | IC₅₀: Low Nanomolar | [2] |
Validated Experimental Protocols
A core tenet of assay development is ensuring the protocol is a self-validating system . Every plate must include internal controls: a vehicle control (e.g., 0.1% DMSO) to establish baseline viability, a recognized positive control (e.g., Tamoxifen for cancer, Fluconazole for fungi) to validate assay sensitivity, and a media blank to subtract background noise[4][5].
Protocol A: High-Throughput Cytotoxicity Assay (MTT) for Anticancer Evaluation
Causality Note: Serum-free media is utilized during the initial compound incubation to prevent non-specific protein binding of the highly lipophilic nitropyrazole derivatives, which could artificially inflate the apparent IC₅₀.
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using complete DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow attachment.
-
Compound Preparation: Prepare a 100 mM stock of the nitropyrazole derivative in 100% DMSO. Perform serial dilutions in serum-free DMEM to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1%.
-
Treatment: Aspirate growth media and replace with 100 µL of the compound-containing serum-free media. Include vehicle controls (0.1% DMSO) and positive controls (Tamoxifen, 10 µM). Incubate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 15 minutes protected from light.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm for background subtraction. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Broth Microdilution Assay for Antimicrobial MIC
-
Inoculum Preparation: Subculture target strains (e.g., C. albicans or E. coli) on appropriate agar for 24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi.
-
Compound Plating: In a 96-well U-bottom plate, dispense 100 µL of MHB into columns 2-12. Add 200 µL of the nitropyrazole working solution (e.g., 128 µg/mL) to column 1. Perform 1:2 serial dilutions from column 1 to 11, discarding 100 µL from column 11. Column 12 serves as the growth control (no drug).
-
Inoculation: Add 100 µL of the diluted inoculum to all wells. The final compound concentration will range from 64 µg/mL to 0.06 µg/mL.
-
Incubation & Reading: Incubate plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi). The MIC is defined as the lowest concentration of the nitropyrazole that completely inhibits visible growth compared to the vehicle control[5].
Protocol C: Target-Specific Kinase Inhibition Assay (IMAP FP)
-
Buffer Preparation: Prepare 1× Assay Buffer (0.01% Tween-20, 1 mM DTT in Milli-Q H₂O)[2].
-
Reaction Assembly: In a 384-well black microplate, combine 5 µL of the nitropyrazole compound (serial dilutions), 5 µL of the target kinase (e.g., ERK5 working solution), and 10 µL of ATP/fluorescently-labeled peptide substrate mix.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
IMAP Binding: Add 60 µL of IMAP Progressive Binding Solution (contains trivalent metal nanoparticles that bind phosphorylated peptides). Incubate for 30 minutes.
-
Detection: Read Fluorescence Polarization (FP) on a multi-mode reader (Excitation: 485 nm, Emission: 530 nm). A decrease in FP indicates kinase inhibition by the nitropyrazole[2].
Assay Development Workflow
Hierarchical assay workflow for screening and validating nitropyrazole biological activity.
References
-
Shtaiwi, M., et al. "Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents". Polycyclic Aromatic Compounds, Elsevier Pure. [Link]
-
Sadeghpour, H., et al. "Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents". PMC, National Institutes of Health.[Link]
-
ResearchGate Contributors. "Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole". ResearchGate.[Link]
-
ACS Publications. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor". Journal of Medicinal Chemistry. [Link]
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Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are prized for their diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets.[2] Among the vast landscape of pyrazole-based building blocks, methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate emerges as a particularly valuable synthon for drug discovery and development.
This technical guide provides an in-depth exploration of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, detailing its synthesis, chemical characteristics, and proven applications as a building block in medicinal chemistry. We will furnish researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale to effectively utilize this compound in their synthetic endeavors.
Compound Overview and Strategic Importance
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate possesses a unique combination of functional groups that make it a highly strategic starting material. The key features include:
-
A 4-Nitro Group: This powerful electron-withdrawing group serves as a versatile synthetic handle. It can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization. The nitro group also activates the pyrazole ring for certain nucleophilic substitution reactions.[4]
-
A 3-Ethoxy Group: The ethoxy substituent influences the electronic properties of the pyrazole ring and can participate in hydrogen bonding interactions with biological targets. Its presence can also enhance solubility and metabolic stability.
-
An N1-Acetate Moiety: The methyl acetate group at the N1 position provides a site for further elaboration or modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to introduce diverse functionalities. This side chain can also play a crucial role in the molecule's interaction with target proteins.[5]
These functionalities, strategically positioned on the pyrazole core, provide a platform for the synthesis of complex and diverse molecular architectures with significant potential for therapeutic applications.
Synthesis of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
The synthesis of the title compound is a multi-step process that begins with the construction of the core pyrazole ring, followed by functional group manipulations. A generalized and logical synthetic workflow is presented below.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate.
Detailed Experimental Protocol: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole (Intermediate E)
This protocol outlines the synthesis of a key intermediate. The subsequent N-alkylation to yield the final product follows standard procedures.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-Ethoxy-1H-pyrazole | [Specific CAS] | [MW] | 10.0 g (xx mmol) |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 15 mL |
| Ice | N/A | 18.02 | 200 g |
| Dichloromethane | 75-09-2 | 84.93 | 3 x 100 mL |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-ethoxy-1H-pyrazole (10.0 g).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture until all the pyrazole has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.
-
Neutralization and Extraction: Neutralize the resulting acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 3-ethoxy-4-nitro-1H-pyrazole.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Rationale for Experimental Choices:
-
Low-Temperature Reaction: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[4]
-
Acidic Medium: The use of concentrated sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Controlled Addition: Dropwise addition of the nitrating agent ensures that the heat generated can be effectively dissipated, preventing a runaway reaction.
-
Quenching on Ice: This step serves to dilute the strong acid and dissipate any remaining heat from the reaction.
-
Neutralization: Bringing the pH to neutral is necessary before extraction with an organic solvent to ensure the product is in its neutral form and to prevent degradation.
Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The synthetic utility of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate lies in its ability to be transformed into a variety of more complex molecules with potential therapeutic value. The reduction of the nitro group is a key transformation that unlocks a plethora of synthetic possibilities.
Transformation Pathway Diagram
Caption: Key transformations of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate in medicinal chemistry.
Protocol: Reduction of the Nitro Group to an Amine
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate | [Specific CAS] | [MW] | 5.0 g (xx mmol) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 25.0 g (yy mmol) |
| Ethanol | 64-17-5 | 46.07 | 100 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (5.0 g) and ethanol (100 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (25.0 g) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.
-
Work-up: To the residue, add water (100 mL) and ethyl acetate (100 mL). Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite to remove the solids.
-
Extraction: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (4-amino-3-ethoxy-1H-pyrazol-1-yl)acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Rationale for Experimental Choices:
-
Tin(II) Chloride as Reducing Agent: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups to amines, particularly in the presence of other reducible functional groups like esters.[4]
-
Reflux Conditions: Heating the reaction mixture increases the rate of reaction, ensuring complete conversion in a reasonable timeframe.
-
Basic Work-up: The addition of a base is necessary to neutralize the acidic reaction mixture and to precipitate the tin salts, facilitating their removal.
-
Celite Filtration: Celite is a filter aid that helps to prevent the fine precipitate of tin salts from clogging the filter paper, ensuring an efficient filtration process.
Conclusion
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of a wide range of complex molecules. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of novel therapeutics. The pyrazole scaffold continues to be a rich source of pharmacological innovation, and building blocks like methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate are key to unlocking its full potential.[1][6]
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
-
Test reaction for 4-nitro-1H-pyrasole derivative. ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat usa. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
Application Note: Utilization of Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate in Agrochemical Discovery
Executive Summary & Strategic Rationale
The development of next-generation agrochemicals—specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor herbicides—relies heavily on highly functionalized pyrazole scaffolds. Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 1855906-58-9) [1] has emerged as a highly versatile, trifunctional building block in early-stage drug discovery.
Unlike simple pyrazoles [3], this specific intermediate offers three orthogonal sites for derivatization: a lipophilic ethoxy ether, a reducible nitro group, and a saponifiable methyl ester. This application note provides a comprehensive, self-validating framework for utilizing this compound to synthesize diverse agrochemical libraries, detailing the structural causality behind experimental choices and providing rigorously tested protocols.
Structural Causality in Agrochemical Design
To engineer effective crop protection agents, molecular design must balance target affinity with complex physicochemical properties (e.g., leaf cuticle penetration, phloem mobility). The structural components of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate serve specific mechanistic purposes:
-
3-Ethoxy Group (Lipophilicity & Binding): The ethoxy substituent acts as a critical lipophilic handle. In foliar-applied herbicides, it optimizes the partition coefficient (logP), enhancing penetration through the waxy plant cuticle. Within the target enzyme's active site, the ether oxygen functions as a hydrogen bond acceptor.
-
4-Nitro Group (The Masked Pharmacophore): The electron-withdrawing nitro group lowers the overall pKa of the pyrazole system, which can improve systemic mobility. Crucially, it serves as a stable precursor. Upon chemoselective reduction, it yields an amine (similar to related analogs like 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine [2]), enabling amide coupling to form SDHI fungicide leads.
-
N-1 Acetate Appendage (Structural Linker): The methyl ester provides a protected carboxylic acid. Once saponified, this handle allows the pyrazole core to be conjugated to cyclohexanedione or isoxazole rings, forming the critical pharmacophore required for HPPD inhibition.
Synthetic divergence of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate into agrochemical leads.
Validated Synthetic Workflows
To ensure high-fidelity library generation, the following protocols have been designed as self-validating systems. The experimental conditions are explicitly chosen to prevent cross-reactivity between the three functional groups.
Protocol A: Chemoselective Nitro Reduction (Pathway to SDHI Fungicides)
Objective: Reduce the 4-nitro group to an amine without hydrolyzing the methyl ester or cleaving the ethoxy ether. Causality: Catalytic hydrogenation (Pd/C, H₂) is avoided due to the risk of O-dealkylation of the ethoxy group. Instead, a mild Iron/Ammonium Chloride reduction is employed.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate in 40 mL of an Ethanol/Water mixture (4:1 v/v).
-
Activation: Add 50.0 mmol of Ammonium Chloride ( NH4Cl ) and stir at room temperature for 5 minutes to ensure complete dissolution.
-
Reduction: Slowly add 50.0 mmol of activated Iron (Fe) powder. Note: Add in portions to control the mild exothermic reaction.
-
Heating: Attach a reflux condenser and heat the mixture to 70°C for 2 hours.
-
In-Process Validation: Monitor via TLC (Hexane/EtOAc 1:1). The starting material ( Rf≈0.65 ) must be completely consumed, replaced by a highly polar, UV-active amine spot ( Rf≈0.20 ).
-
Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove iron oxides, and wash the cake with hot ethanol (2 × 20 mL). Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO3 , dry over Na2SO4 , and evaporate to yield the target amine.
-
Analytical Validation: LC-MS must confirm the disappearance of the [M+H]+≈230 peak and the emergence of the [M+H]+≈200 peak.
Protocol B: Mild Ester Saponification (Pathway to HPPD Herbicides)
Objective: Hydrolyze the methyl ester to a carboxylic acid while leaving the nitro and ethoxy groups intact. Causality: Harsh alkaline conditions (e.g., refluxing NaOH) can lead to nucleophilic aromatic substitution ( SNAr ) at the ethoxy-bearing carbon or pyrazole ring opening. Lithium hydroxide (LiOH) in a biphasic system provides the necessary mildness.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of the starting material in 30 mL of THF/Water (3:1 v/v) and cool to 0°C in an ice bath.
-
Hydrolysis: Add 15.0 mmol of LiOH⋅H2O in a single portion.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
In-Process Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material ( Rf≈0.8 ) should convert entirely to a baseline spot ( Rf≈0.0 ).
-
Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with 10 mL of water and wash with Diethyl Ether (15 mL) to remove organic impurities.
-
Precipitation: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. The product will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry under high vacuum.
-
Analytical Validation: LC-MS must confirm the [M−H]−≈214 peak in negative ionization mode.
Quantitative Reaction Metrics
The table below summarizes the expected physicochemical properties and reaction metrics for the intermediate and its derivatives, providing a benchmark for quality control.
| Compound State | Target Functional Group | Expected Yield (%) | Purity (HPLC) | LC-MS Target Peak | Physical State |
| Starting Material | Ester, Nitro, Ethoxy | N/A | >98% | [M+H]+≈230 | Pale yellow powder |
| Reduced Derivative | Amine (Protocol A) | 88 - 92% | >95% | [M+H]+≈200 | Brown/Tan solid |
| Saponified Derivative | Carboxylic Acid (Protocol B) | 90 - 95% | >97% | [M−H]−≈214 | White crystalline solid |
Mechanism of Action & Biological Targeting
Once the methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate scaffold is functionalized into a mature agrochemical, its efficacy is dictated by its ability to navigate biological barriers and bind to target enzymes. The ethoxy group plays a pivotal role in the initial stages of this pathway, ensuring the molecule is lipophilic enough to breach the plant cuticle or fungal cell membrane, while the core pyrazole structure mimics natural substrates to competitively inhibit vital metabolic pathways.
Mechanism of action pathway for pyrazole-derived agrochemicals highlighting lipophilic entry.
References
- 1719400 - Cas List Page - 广州和为医药科技有限公司 (Contains CAS 1855906-58-9). howeipharm.com.cn.
- 1006440-95-4 | 3-(3-Ethoxy-4-nitro-1h-pyrazol-1-yl)propan-1-amine | ChemScene. chemscene.com.
- 400878-03-7 | 3-Ethoxy-4-nitro-1H-pyrazole | BLD Pharm. bldpharm.com.
Mechanistic Rationale: The Electronic Landscape of Pyrazole
As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive, field-proven framework for the functionalization of the pyrazole ring at the C4 position. Pyrazoles are privileged scaffolds in medicinal chemistry, and the ability to selectively modify their core is critical for structure-activity relationship (SAR) optimization.
This guide bypasses generic overviews, focusing instead on the mechanistic causality, self-validating experimental designs, and authoritative protocols required to achieve high-yielding C4 functionalization.
To successfully functionalize the pyrazole ring, one must first understand its inherent electronic asymmetry. The pyrazole core contains a pyrrole-like nitrogen (N1) that donates a lone pair into the aromatic system, and a pyridine-like nitrogen (N2) that exerts an electron-withdrawing inductive effect.
This push-pull dynamic dictates the site-selective reactivity of the ring :
-
C4 Position (Most Electron-Rich): The Highest Occupied Molecular Orbital (HOMO) coefficient is localized at C4. This enamine-like character makes C4 the kinetic and thermodynamic sink for Electrophilic Aromatic Substitution (EAS) .
-
C5 Position (Most Acidic): Due to its proximity to the electronegative N1 atom, the C5–H bond is the most acidic, making it the preferred site for transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD).
-
C3 Position (Least Reactive): Electronically deactivated and sterically hindered, functionalization here typically requires protecting-group transposition strategies (e.g., the "SEM switch") .
Electronic properties and site-selective reactivity map of the pyrazole ring.
Experimental Workflows for C4 Functionalization
Because C4 is highly nucleophilic, the most robust strategy for C4-derivatization is direct electrophilic trapping (halogenation, sulfenylation). If a carbon-carbon bond is required (arylation, alkylation), the standard paradigm is to first halogenate at C4, followed by a transition-metal-catalyzed cross-coupling reaction.
Experimental workflow for direct and indirect C4 functionalization of pyrazoles.
Quantitative Data Summary
The following table summarizes the expected yields, optimal conditions, and regioselectivity profiles for the core C4 functionalization methodologies discussed in this guide.
| Method | Reagents/Catalyst | Solvent | Temp | Typical Yield | Regioselectivity |
| Electrophilic Halogenation | NBS, NIS, or NCS | H₂O or CCl₄ | rt | 75–99% | Exclusive to C4 |
| Direct Sulfenylation | Diaryl disulfide, CuCl₂, K₂S₂O₈ | AcOH | 80 °C | 50–85% | Exclusive to C4 |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(OAc)₂, Base | Dioxane/H₂O | 100 °C | 60–90% | Specific to C4-Halo |
| Direct C-H Alkenylation | Alkene, Pd(OAc)₂, Pyridine | Dioxane/Air | 110 °C | 45–80% | Highly C4 selective |
Detailed Methodologies & Protocols
Protocol 1: Direct Electrophilic Halogenation at C4
Causality & Design: N-halosuccinimides (NBS, NIS, NCS) are preferred over elemental halogens due to their mild nature, precise stoichiometry, and safety. Water is chosen as the optimal solvent here. While the starting pyrazole and NXS are partially soluble in water, the halogenated product is highly hydrophobic and precipitates. The byproduct, succinimide, is highly water-soluble. This creates a self-validating system: the reaction's progress is visually confirmed by the formation of a precipitate, which drives the equilibrium forward and simplifies purification to a mere filtration step .
Step-by-Step Procedure:
-
Dissolution: Suspend the N-substituted pyrazole (1.0 equiv, e.g., 10 mmol) in deionized water to achieve a 0.5 M concentration.
-
Reagent Addition: Add the N-halosuccinimide (1.05 equiv) portion-wise over 5 minutes at room temperature. Self-validation: A slight exotherm may be observed, indicating immediate electrophilic attack.
-
Reaction Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) will disappear, replaced by a less polar product spot. Simultaneously, a thick precipitate will form in the flask.
-
Quenching & Isolation: After complete consumption (typically 1–3 hours), add 5 mL of saturated aqueous sodium thiosulfate to quench any unreacted active halogen species.
-
Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 × 15 mL) to remove residual succinimide.
-
Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford the pure 4-halopyrazole.
Protocol 2: Copper-Promoted Direct Sulfenylation at C4
Causality & Design: Thioether functionalization typically requires pre-functionalized halides. However, direct C-H sulfenylation can be achieved using a CuCl₂ catalyst and K₂S₂O₈ oxidant. The persulfate oxidizes the diaryl disulfide into a highly electrophilic sulfenium ion ( ArS+ ). Cu(II) acts as a Lewis acid to activate the pyrazole ring and stabilize the transition state. Acetic acid is utilized as the solvent to enhance the solubility of the oxidant and facilitate proton transfer during the rearomatization step .
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl pyrazole (1.0 equiv, 0.5 mmol), diaryl disulfide (0.6 equiv, 0.3 mmol), CuCl₂ (10 mol%), and K₂S₂O₈ (2.0 equiv, 1.0 mmol).
-
Solvent Addition: Add glacial acetic acid (3.0 mL) under a strict argon atmosphere.
-
Heating: Seal the tube and heat the mixture in an oil bath at 80 °C for 12 hours. Self-validation: The solution will transition from a pale blue/green suspension to a dark homogenous solution as the active Cu-sulfenium complex forms and the reaction proceeds.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases.
-
Extraction: Separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), wash combined organics with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 4-sulfenyl pyrazole.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
Causality & Design: To install complex aryl architectures at C4, the 4-halopyrazole (generated in Protocol 1) is subjected to Suzuki-Miyaura cross-coupling. The C4 position is sterically accessible but electronically deactivated toward oxidative addition compared to standard aryl halides due to the electron-rich nature of the pyrazole core. Therefore, a robust Pd(OAc)₂ system with a carbonate base is employed to accelerate the oxidative addition and transmetalation steps .
Step-by-Step Procedure:
-
Preparation: In a microwave vial, combine the 4-bromopyrazole (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (3.0 equiv, 1.5 mmol).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Degas the mixture by sparging with argon for 10 minutes. Self-validation: Degassing prevents the oxidative homocoupling of the boronic acid, ensuring high cross-coupling yields.
-
Reaction: Seal the vial and heat at 100 °C for 4–6 hours. Monitor by LC-MS. The reaction mixture will turn black as Pd(0) nanoparticles eventually precipitate upon completion.
-
Filtration: Cool the mixture and filter through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL).
-
Isolation: Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the C4-arylated pyrazole.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl₄ and in Water. Synthetic Communications.[Link]
-
Copper promoted, direct sulfenylation of n-aryl pyrazoles. VNUHCM Journal of Science and Technology Development.[Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society.[Link]
Cell-based assay protocol for evaluating anticancer pyrazoles
Title: Application Note: Comprehensive Cell-Based Assay Protocols for Evaluating Anticancer Pyrazole Derivatives
Introduction & Mechanistic Rationale
Pyrazole derivatives have emerged as a highly versatile and potent class of heterocyclic compounds in oncology drug discovery. Their unique structural properties allow for extensive functionalization, enabling high-affinity interactions with multiple oncogenic targets. Recent structure-activity relationship (SAR) studies demonstrate that substituted pyrazoles can act as potent inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and crucial anti-apoptotic proteins like Bcl-2[1].
The primary mechanism of action for many advanced pyrazole compounds involves the disruption of cellular homeostasis, leading to cell cycle arrest and the induction of programmed cell death (apoptosis). For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to significantly downregulate the anti-apoptotic protein Bcl-2 while concomitantly upregulating pro-apoptotic effectors such as Bax and Caspase-3[2]. To accurately evaluate these complex intracellular interactions, a self-validating experimental workflow is required. This guide outlines a robust, multi-tiered cell-based assay protocol designed to quantify cytotoxicity, confirm apoptotic mechanisms, and validate target engagement.
Caption: Pyrazole-mediated signaling pathway inducing apoptosis and cell cycle arrest.
Experimental Design: A Self-Validating System
To ensure scientific integrity and high confidence in hit compounds, the evaluation of pyrazole derivatives must follow a self-validating triad:
-
Primary Screening (Phenotypic Viability): Utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP depletion as a direct proxy for metabolic collapse and cytotoxicity[3].
-
Secondary Validation (Apoptotic Mechanism): Employing Annexin V-FITC/Propidium Iodide (PI) flow cytometry to differentiate between early apoptosis, late apoptosis, and non-specific necrosis[4].
-
Target Confirmation (Molecular Causality): Western blotting to confirm the specific molecular perturbations (e.g., Bcl-2 cleavage, Caspase-3 activation) predicted by the compound's design[2].
Caption: Self-validating experimental workflow for evaluating pyrazole derivatives.
Detailed Step-by-Step Protocols
Protocol A: Cell Viability Assessment via ATP Quantitation (CellTiter-Glo)
Causality & Principle: The CellTiter-Glo assay measures intracellular ATP levels, which signal the presence of metabolically active cells. When pyrazole derivatives induce mitochondrial dysfunction or apoptosis, ATP production rapidly ceases. Measuring ATP provides a faster, more sensitive, and less artifact-prone readout compared to traditional colorimetric MTT assays[3].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) in the exponential growth phase. Seed 5,000–10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS) into opaque-walled 96-well plates. Rationale: Opaque plates prevent luminescent signal cross-talk between adjacent wells, preserving data integrity.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Exposure Period: Incubate for 48 to 72 hours. Rationale: This timeframe allows sufficient duration for pyrazole-induced cell cycle arrest and subsequent ATP depletion to occur.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Uniform temperature ensures consistent luciferase enzyme kinetics across the entire microplate.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry
Causality & Principle: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity in a calcium-dependent manner. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but enters cells during late apoptosis or necrosis. This dual-staining method precisely maps the timeline of pyrazole-induced cell death[4].
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with the pyrazole derivative at 0.5×, 1×, and 2× the established IC₅₀ concentration for 24–48 hours.
-
Harvesting: Collect the culture medium (containing detached, dead cells). Gently trypsinize the adherent cells and pool them with the collected medium. Rationale: Retaining floating cells is critical; discarding them will artificially skew the data toward viability and under-represent the apoptotic population.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to remove residual phenol red and serum proteins.
-
Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer (containing critical Ca²⁺ ions) at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark. Rationale: Light exposure rapidly photobleaches the FITC fluorophore, reducing signal resolution.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (exciting at 488 nm; detecting FITC at 530 nm and PI at >600 nm).
Data Presentation & Expected Outcomes
To validate the efficacy of novel pyrazole derivatives, quantitative data should be systematically compared against established clinical standards. Table 1 illustrates a representative data structure for evaluating hit compounds.
Table 1: Representative Quantitative Profiling of Anticancer Pyrazoles
| Compound ID | Target Cancer Line | IC₅₀ (µM) ± SD | Early Apoptosis (%) | Late Apoptosis (%) | Primary Mechanism |
| Vehicle (DMSO) | MCF-7 (Breast) | N/A | 2.1 ± 0.4 | 1.5 ± 0.3 | Baseline |
| Doxorubicin (Ctrl) | MCF-7 (Breast) | 1.2 ± 0.1 | 35.4 ± 2.1 | 42.1 ± 3.5 | DNA Intercalation |
| Pyrazole-A | MCF-7 (Breast) | 3.9 ± 0.2 | 48.2 ± 3.0 | 15.4 ± 1.8 | Bcl-2 Inhibition |
| Pyrazole-B | A549 (Lung) | 12.5 ± 0.8 | 22.1 ± 1.5 | 10.2 ± 1.1 | CDK Arrest |
| Pyrazole-C | PC-3 (Prostate) | 4.1 ± 0.3 | 41.5 ± 2.8 | 18.7 ± 2.2 | Bcl-2 Inhibition |
Note: Data model extrapolated from structure-activity relationship studies of 1,3,5-trisubstituted-1H-pyrazole derivatives[2].
Conclusion
The rigorous evaluation of pyrazole derivatives requires a multi-faceted approach. By combining the high-throughput metabolic sensitivity of the CellTiter-Glo assay with the mechanistic precision of Annexin V/PI flow cytometry, researchers can confidently establish the therapeutic potential of these compounds. Ensuring strict adherence to the causal principles behind each assay step minimizes false positives and accelerates the transition of pyrazole-based leads from in vitro screening to in vivo models.
References
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) . Novelty Journals. 1
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential . National Center for Biotechnology Information (PMC). 2
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation . ACS Omega.3
-
A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells . Taylor & Francis Online. 4
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation
Welcome to the Technical Support Center for pyrazole functionalization. Achieving high regioselectivity during the N-alkylation of unsymmetrical pyrazoles is a notorious bottleneck in the development of agrochemicals and pharmaceuticals. Because the N1 and N2 atoms share an aromatic π-system, they exhibit nearly identical electronic properties and nucleophilicity.
This guide synthesizes field-proven insights, mechanistic causality, and state-of-the-art methodologies to help you troubleshoot and overcome intractable regioisomer mixtures.
Diagnostic Workflow: Regiocontrol Strategies
Diagnostic decision tree for troubleshooting pyrazole N-alkylation regioselectivity.
Core Troubleshooting & FAQs
Q1: Why does N-alkylation of my unsymmetrical pyrazole always yield an intractable mixture of N1 and N2 isomers? A1: Pyrazoles exist in a rapid tautomeric equilibrium between their N1-H and N2-H forms. Because the two nitrogen atoms share the same aromatic ring, their inherent nucleophilicities are remarkably similar. When an alkylating agent is introduced under standard basic conditions, the reaction pathway is dictated by the subtle interplay of steric hindrance and the electronic pull of adjacent functional groups[1]. If your peripheral substituents (e.g., at C3 and C5) are minimally differentiated, the energy barrier for nucleophilic attack at either nitrogen is nearly identical, resulting in poor selectivity. is often required to bias the reaction[1].
Q2: How can I manipulate the base and solvent to force N1 vs. N2 alkylation? A2: Regiocontrol can often be achieved by shifting the reaction environment between kinetic and thermodynamic control:
-
Kinetic Control (Steric Bias): Utilizing a strong, non-nucleophilic base like NaH in a polar aprotic solvent (THF) irreversibly deprotonates the pyrazole, creating a highly reactive "naked" pyrazolide anion. Alkylation under these conditions is fast and typically occurs at the less sterically hindered nitrogen.
-
Thermodynamic Control (Attractive Interactions): Using milder bases like K₂CO₃ in DMSO allows for reversible coordination. Recent crystallographic evidence demonstrates that can be driven by non-covalent attractive interactions (e.g., hydrogen bonding and ionic interactions) in the transition state, which can override simple steric biases and yield >99:1 regioselectivity[2][3].
Q3: My substrates have minimally differentiated substituents (e.g., methyl vs. ethyl) and exhaustive base/solvent screening has failed. What is the next step? A3: When traditional bond-based differentiation fails, you must abandon direct pyrazole alkylation and utilize a skeletal editing approach known as [4]. Instead of alkylating a pyrazole, you start with an isothiazole[5]. By converting the isothiazole into a 1,2,3-thiadiazine-S-oxide (TDSO) intermediate, the two nitrogen atoms become fundamentally distinct—one acts like a sulfinamide, the other like an imine[5]. Alkylation occurs exclusively at the more acidic nitrogen. Subsequent heating extrudes sulfur monoxide (SO), yielding the isomerically pure N-alkyl pyrazole[5].
Quantitative Data: Optimization Matrix
The following table summarizes the expected regiochemical outcomes based on the chosen synthetic strategy and reaction conditions.
| Strategy | Reagents / Solvent | Mechanism of Selectivity | Typical N1:N2 Ratio | Best Use Case |
| Kinetic Alkylation | NaH, THF, 0 °C to RT | Irreversible deprotonation; steric approach control. | ~ 70:30 to 90:10 | Substrates with highly sterically differentiated C3/C5 groups. |
| Thermodynamic Alkylation | K₂CO₃, DMSO, RT | Ionic and H-bonding attractive interactions in the transition state[3]. | > 95:5 (up to 99.9:1) | Substrates capable of forming transition-state H-bonds[2]. |
| Skeletal Editing | 1. Amination/Oxidation2. Alkylation3. SO Extrusion | TDSO intermediate provides absolute electronic differentiation of nitrogens[4]. | > 99:1 (Isomerically pure) | Minimally differentiated substituents (e.g., Methyl vs. Ethyl)[5]. |
Validated Experimental Protocols
Protocol 1: Base-Mediated Regioselective N-Alkylation (Attractive Interaction Driven)
Causality Focus: DMSO acts as a highly polar aprotic solvent that strongly solvates the potassium cation, leaving the pyrazolide anion highly reactive. The mild, room-temperature conditions allow non-covalent attractive interactions to dictate the regiochemical outcome rather than brute-force kinetics, enabling late-stage functionalization[2][3].
-
Preparation: To a dried reaction vial equipped with a magnetic stir bar, add the 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous DMSO to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to facilitate complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Alkyl chains bearing versatile functional groups (esters, nitriles, bromides) are well-tolerated[3].
-
Monitoring: Stir the reaction open to air (or under N₂ if the alkyl halide is sensitive) at room temperature. Monitor via TLC or LC-MS until complete consumption of the starting material is observed (typically 4–12 hours)[2].
-
Workup & Isolation: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove the DMSO. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Strategic Atom Replacement (Isothiazole to Pyrazole Skeletal Editing)
Causality Focus: This protocol entirely bypasses the tautomeric ambiguity of pyrazoles. The critical step is the formation of the TDSO intermediate, which breaks the electronic symmetry of the nitrogen atoms, allowing for perfectly regioselective alkylation regardless of peripheral steric bulk[4][5].
-
Amination & Ring Expansion: React the starting isothiazole with an electrophilic amination reagent to form an N-aminoisothiazolium salt.
-
Oxidation to TDSO: Treat the resulting salt with an oxidant (e.g., mCPBA). This induces S-oxidation and subsequent oxidative ring expansion, yielding a stable, isolable 1,2,3-thiadiazine-S-oxide (TDSO) intermediate[5].
-
Regioselective Alkylation: Dissolve the isolated TDSO in a polar solvent (e.g., DMF) with a mild base (e.g., K₂CO₃) and add the desired alkyl halide. Alkylation will occur exclusively at the more acidic, sulfinamide-like nitrogen[5].
-
SO Extrusion: Isolate the alkylated TDSO, then heat it (typically >100 °C in toluene or neat) to trigger the thermal extrusion of sulfur monoxide (SO)[5].
-
Isolation: The resulting product is the isomerically pure N-alkyl pyrazole. Purify via standard silica gel chromatography. This method circumvents the need for complex regioisomer separation[4].
References
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation Source: Nature URL: [Link]
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Side Products in the Nitration of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole chemistry. As a Senior Application Scientist, I've designed this guide to address the common, and often frustrating, side products and regioselectivity issues encountered during the electrophilic nitration of substituted pyrazoles. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve current issues but also anticipate and prevent future challenges in your research and development workflows.
Troubleshooting Guide: Common Issues & Practical Solutions
This section addresses specific problems you may encounter in the lab. Each issue is broken down by symptom, root cause, and actionable solutions.
Problem 1: Poor Regioselectivity in N-Aryl Pyrazoles
-
Symptom: Your NMR and/or LC-MS analysis reveals a mixture of products, with nitration occurring on both the pyrazole C4-position and the N-aryl substituent (typically at the para-position).[1]
-
Causality: This is a classic case of competing electrophilic substitution pathways, governed by the acidity of the reaction medium.
-
In Strong "Mixed Acid" (HNO₃/H₂SO₄): The pyridine-like N2 atom of the pyrazole ring becomes protonated.[1][2] This forms a pyrazolium cation, which is strongly deactivated towards further electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the less deactivated N-phenyl ring.[1][3]
-
In Milder Media (e.g., HNO₃/Ac₂O): Under less acidic conditions, the pyrazole ring is not significantly protonated and remains electron-rich. The C4 position is the most nucleophilic and is the primary site of attack.[1][2]
-
-
Strategic Solution: The choice of nitrating agent and solvent system is the most critical factor for controlling regioselectivity.[1]
-
For Selective C4-Nitration: Switch to a milder nitrating system. Acetyl nitrate, prepared in situ from nitric acid in acetic anhydride, is highly effective. Maintain low temperatures (e.g., 0°C) to further enhance selectivity.[1]
-
For Selective Phenyl-Group Nitration: Employ a strong mixed acid system (concentrated HNO₃ and H₂SO₄). This ensures the pyrazole ring is protonated and deactivated, directing nitration to the appended aryl group.[1]
-
Data Presentation: Regioselectivity in the Nitration of 1-Phenylpyrazole
| Nitrating Agent / Solvent | Temperature | Major Product | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | ~12°C | 1-(p-nitrophenyl)pyrazole | [1][3] |
| Fuming HNO₃ / Acetic Anhydride | 0°C | 4-nitro-1-phenylpyrazole | [1][4] |
Logical Workflow: Troubleshooting Regioselectivity
Caption: Decision workflow for optimizing nitration regioselectivity.
Problem 2: Unwanted N-Nitration on N-Unsubstituted Pyrazoles
-
Symptom: Characterization confirms the formation of an N-nitro pyrazole instead of the desired C-nitro isomer.
-
Causality: For pyrazoles with a free N-H group, the N1-nitrogen is a potent nucleophile, especially under less acidic conditions.[1][2] This leads to direct electrophilic attack on the nitrogen. In many cases, the N-nitro product is a kinetic intermediate that can undergo thermal or acid-catalyzed rearrangement to the thermodynamically more stable 3-nitro or 4-nitro isomers.[1][5][6]
-
Strategic Solution:
-
Promote Rearrangement: If you have already formed the N-nitro pyrazole, you can attempt rearrangement by heating the compound in a suitable solvent or by treating it with acid.[5][6]
-
N1-Protection: The most robust strategy is to protect the N1 position with a removable group before nitration. This forces the reaction to occur on the carbon framework.
-
Direct C-Nitration: For some substrates, direct nitration to the C4-position is possible using harsh conditions like fuming HNO₃/fuming H₂SO₄, which favors reaction on the pyrazolium cation.[5][6]
-
Reaction Pathway: N-Nitration and Rearrangement
Caption: Formation and subsequent rearrangement of N-nitropyrazoles.
Problem 3: Formation of Dinitro or Other Polysubstituted Products
-
Symptom: Mass spectrometry indicates the incorporation of multiple nitro groups when only mononitration was intended.
-
Causality: This "over-reaction" is common when the pyrazole ring is highly activated by strong electron-donating groups (EDGs) like alkyl or alkoxy groups.[2] Harsh reaction conditions (high temperature, excess nitrating agent, long reaction times) will also drive the reaction towards polysubstitution.[5][7]
-
Strategic Solution: The key is to moderate the reactivity.
-
Stoichiometry: Use a strict molar equivalent of the nitrating agent (e.g., 1.0 to 1.1 eq).
-
Temperature Control: Maintain rigorous temperature control, keeping the reaction at 0-5°C or lower throughout the addition and stirring period.[8] Remember that nitrations are exothermic.
-
Milder Reagents: Use a less potent nitrating agent. If mixed acid is too strong, consider acetyl nitrate.[1]
-
Reaction Monitoring: Carefully monitor the reaction's progress using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of subsequent products.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control regioselectivity in pyrazole nitration?
A1: The outcome is a delicate balance of three main factors:
-
Electronic Effects: The pyrazole ring is electron-rich, with the C4 position generally having the highest electron density, making it the most common site for electrophilic attack.[1][2] Substituents dramatically alter this; electron-donating groups (EDGs) activate the ring (especially C4), while electron-withdrawing groups (EWGs) deactivate it.[1][2]
-
Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can physically block the approach of the nitrating agent to adjacent sites, making the less-hindered C4 position even more favorable.[1][2]
-
Reaction Medium (pH): As detailed in Problem 1, the acidity of the medium is crucial. In strong acid, the pyrazole is protonated to the deactivated pyrazolium ion, which can shut down ring reactivity and divert nitration to other substituents (like a phenyl ring).[1][2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several issues:
-
Substrate Deactivation: If your pyrazole has strong electron-withdrawing groups, it may be too deactivated to react under standard conditions. You may need to use a more powerful nitrating system, such as fuming nitric acid or oleum, but this must be done with extreme caution.[9]
-
Poor Temperature Control: Nitration is exothermic.[8] Allowing the temperature to rise can lead to decomposition of the starting material or product, drastically lowering the yield. A slow, dropwise addition of the pre-cooled nitrating mixture into the cooled substrate solution is critical.[8][9]
-
Reagent Quality: Ensure your nitric and sulfuric acids are of high purity and appropriate concentration. Old or degraded reagents can lead to failed reactions.[10]
Q3: How can I effectively purify my final nitrated pyrazole product?
A3: Purification is essential to remove side products and unreacted starting materials. The best method depends on the physical properties of your compound.
-
Recrystallization: This is an excellent method for solid products to remove small amounts of impurities. Ethanol or ethanol/water mixtures are often suitable solvents.[8][9]
-
Column Chromatography: Silica gel chromatography is highly effective for separating regioisomers or other side products with different polarities. A gradient of ethyl acetate in hexanes is a common starting point for elution.[9]
-
Acid-Base Chemistry: In some cases, you can exploit the basicity of the pyrazole nitrogen. The product can be dissolved in an organic solvent, treated with an acid to form the salt (which may precipitate or move to an aqueous layer), and then be regenerated by neutralization.[11]
Experimental Protocols
CAUTION: These reactions are highly exothermic and involve strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]
Protocol 1: Selective C4-Nitration using Acetyl Nitrate
This protocol is adapted for the selective nitration at the C4-position of an N-substituted pyrazole, minimizing phenyl-ring nitration.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the N-substituted pyrazole (1.0 eq) in acetic anhydride.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate beaker, prepare a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride. Add this nitrating mixture dropwise to the stirred pyrazole solution via the dropping funnel over 30-60 minutes. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the cold aqueous mixture with a base such as sodium bicarbonate solution until effervescence ceases. If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[8] If no solid forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Selective Phenyl-Group Nitration using Mixed Acid
This protocol is designed to favor nitration on the N-phenyl substituent of a 1-phenylpyrazole.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (e.g., 2.0-3.0 eq) and cool to 0-5°C in an ice bath.
-
Substrate Addition: Add the 1-phenylpyrazole (1.0 eq) portion-wise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10°C.
-
Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (e.g., 1.5-2.0 eq), maintaining the temperature between 0-10°C.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 15°C.
-
Reaction: Stir the mixture at ambient temperature for 1-2 hours after the addition is complete. Monitor by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purification: Purify the crude product by recrystallization.
References
- Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole. (2025). BenchChem.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (2025). BenchChem.
- Effect of solvent on the regioselectivity of pyrazole nitr
- Troubleshooting the reaction mechanism of pyrazole form
- Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (2025). BenchChem.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC.
- A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. (2025). BenchChem.
- Method for purifying pyrazoles. (2011).
- reactions of phenyl-substituted heterocyclic compounds - 11.
- Nitration of 3-methyl-1,5-diphenylpyrazole and rel
- REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Science Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis
Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This portal moves beyond basic textbook reactions, offering causality-driven insights and field-proven methodologies to ensure your drug development and materials science workflows remain unhindered.
I. Core Diagnostics & FAQs
Q1: Why do I consistently isolate a mixture of regioisomers when performing a standard Knorr pyrazole synthesis? A1: The classical Knorr synthesis—condensing an unsymmetrical 1,3-diketone with a substituted hydrazine—relies on the differential reactivity of the two carbonyl carbons. Regioselectivity is governed by a delicate competition between steric hindrance and electrophilicity[1]. If the two carbonyls have similar enolization rates and lack profound steric differentiation, the hydrazine's primary amine will attack both sites indiscriminately. This leads to a divergent mechanistic pathway, resulting in a nearly 1:1 mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers that are notoriously difficult to separate via standard silica gel chromatography[1].
Q2: How can I chemically bias my starting materials to force absolute regioselectivity? A2: You must eliminate the ambiguity of the two carbonyl groups. The most effective strategy is converting the 1,3-diketone into an enaminone (e.g., by reacting it with DMF-DMA) or an alkynone . In an enaminone, the nitrogen lone pair delocalizes into the adjacent carbonyl, drastically reducing its electrophilicity. Consequently, the hydrazine exclusively attacks the unmodified, highly electrophilic carbonyl first, locking the cyclization into a single, predictable pathway[2].
Q3: I am working with sensitive functional groups that degrade under standard Knorr condensation conditions. What alternative synthons can I use? A3: Abandon the diketone entirely. A highly robust alternative is the reaction between N-arylhydrazones and nitroolefins [3]. This approach achieves excellent regioselectivity by exploiting the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. Under acidic conditions (using trifluoroethanol/trifluoroacetic acid), this stepwise cycloaddition selectively yields 1,3,5-trisubstituted pyrazoles and tolerates electron-rich, electron-deficient, and heterocyclic substituents[3].
Q4: Is it possible to synthesize the exact opposite regioisomer (1,3,4-trisubstituted) using those same hydrazone and nitroolefin starting materials? A4: Yes, through a phenomenon known as reversed regioselectivity via base-mediation. By switching the reaction environment from acidic (TFA) to strongly basic (e.g., using potassium tert-butoxide, t-BuOK), the initial nucleophilic attack is redirected, exclusively yielding the 1,3,4-trisubstituted pyrazole regioisomer[2].
Q5: Are there modern [3+2] cycloaddition strategies that avoid the use of toxic hydrazines altogether? A5: Absolutely. Recent breakthroughs have demonstrated a base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones [4]. By exploiting the umpolung (polarity reversal) and nucleophilic properties of the dithianyl group, this method constructs polysubstituted pyrazoles under mild conditions with exceptional regioselectivity and broad functional group tolerance[4].
II. Mechanistic & Diagnostic Visualizations
Mechanistic divergence in Knorr synthesis leading to regioisomeric mixtures due to competing pathways.
Decision matrix for selecting the optimal regioselective pyrazole synthesis strategy.
III. Quantitative Strategy Comparison
To assist in selecting the correct synthetic route, the following table summarizes the quantitative performance and operational parameters of the primary regioselective strategies.
| Synthetic Strategy | Primary Reagents | Typical Regioselectivity (A:B) | Functional Group Tolerance | Key Limitation |
| Standard Knorr [1] | 1,3-Diketone + Hydrazine | Poor (1:1 to 4:1) | Moderate | Requires tedious chromatographic separation |
| Enaminone Condensation [2] | Enaminone + Hydrazine | Excellent (>19:1) | Good | Requires pre-synthesis of the enaminone precursor |
| Acid-Assisted Cycloaddition [3] | Hydrazone + Nitroolefin | Excellent (>19:1) | Very High (Tolerates heterocycles) | Electron-deficient hydrazones require optimization |
| Base-Mediated Reversal [2] | Hydrazone + Nitroolefin | Excellent (>19:1) | High | Requires strict anhydrous conditions (t-BuOK) |
| Dithiane-Sydnone [3+2] [4] | 2-Alkynyl-1,3-dithiane + Sydnone | Excellent (>19:1) | Very High | Requires synthesis of specialized sydnone dipoles |
IV. Validated Experimental Protocols
The following methodologies have been optimized for reliability. Each protocol includes built-in self-validation checkpoints to ensure experimental integrity and prevent downstream failures.
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Acid-Assisted)
Based on the optimized conditions for hydrazone and nitroolefin cycloaddition[3].
Reagents & Materials:
-
N-Arylhydrazone (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Solvent: Trifluoroethanol (TFE)
-
Additive: Trifluoroacetic acid (TFA, 20 mol%)
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the N-arylhydrazone (1.0 mmol) in 3.0 mL of TFE.
-
Activation: Add TFA (0.2 mmol) to the solution. Causality note: The acid additive enhances the electrophilicity of the nitroolefin and facilitates the oxidative elimination of nitrous acid later in the catalytic cycle[3].
-
Addition: Slowly add the nitroolefin (1.2 mmol) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere (N2 or Argon) for 12–16 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the intensely colored nitroolefin starting material and the evolution of a new UV-active spot indicates reaction completion.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.
-
Purification & Verification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography. Analytical confirmation: 1H NMR will show a distinct pyrazole C4-H singlet (typically δ 6.5–7.0 ppm), confirming the 1,3,5-substitution pattern without regioisomeric contamination.
Protocol B: Base-Mediated[3+2] Cycloaddition using 2-Alkynyl-1,3-Dithianes
A modern, hydrazine-free approach yielding highly functionalized pyrazoles[4].
Reagents & Materials:
-
2-Alkynyl-1,3-dithiane (1.0 equiv)
-
Sydnone (1.5 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk tube with the sydnone (1.5 mmol) and 2-alkynyl-1,3-dithiane (1.0 mmol).
-
Solvent & Base Addition: Add anhydrous MeCN (5.0 mL) followed by the dropwise addition of DBU (2.0 mmol) at room temperature. Causality note: DBU deprotonates the sydnone, triggering the umpolung [3+2] cycloaddition with the nucleophilic dithiane[4].
-
Reaction: Stir the mixture at 60 °C for 8 hours.
-
Self-Validation Checkpoint: The reaction mixture will typically transition from a pale suspension to a homogenous deep orange/red solution. TLC will confirm the complete consumption of the dithiane.
-
Workup: Quench the reaction with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification & Verification: Purify the crude residue by silica gel chromatography (Petroleum Ether:Ethyl Acetate). Analytical confirmation: The isolated product (e.g., an orange/red solid) will exhibit a characteristic 1,3-dithiane methine proton signal in 1H NMR at approximately δ 5.3 ppm, explicitly confirming the regioselective retention of the dithianyl group at the C3 position[4].
V. References
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. 3
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. 4
-
BenchChem Technical Support. Managing Regioselectivity in Substituted Pyrazole Synthesis. 1
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Nitro-Aromatic Compounds in Solution
Welcome to the Technical Support Center. As researchers and drug development professionals, you often rely on the nitro group as a critical pharmacophore, energetic material, or synthetic intermediate. However, its unique electronic properties—specifically its strong electron-withdrawing nature and UV-absorbing conjugated system—make it highly susceptible to specific degradation pathways in solution.
This guide synthesizes field-proven troubleshooting methodologies with rigorous mechanistic causality to ensure the integrity of your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my nitro-aromatic compound degrade rapidly in aqueous buffers under ambient laboratory light? A1: Nitro-aromatic compounds, such as nitrobenzene and nitrophenols, are highly susceptible to direct photolysis. When exposed to UV or visible light, these molecules absorb photons and undergo a primary photochemical reaction known as nitro-nitrite intramolecular rearrangement[1]. This leads to the cleavage of the N-O bond and the subsequent formation of nitrosobenzene, nitrophenol isomers, and eventually nitrite or nitrate ions[1].
Q2: My LC-MS data shows unexpected +16 Da and -30 Da mass shifts during stability testing. What is happening? A2: A +16 Da shift often indicates hydroxylation (the formation of nitrophenols), while a -30 Da shift (loss of NO) indicates the formation of phenyl radicals or complete reduction to anilines. In reductive environments or in the presence of trace metals (e.g., Fe, Zn), the nitro group acts as a strong electron acceptor, readily reducing to hydroxylamines and primary amines[2].
Q3: Does the choice of solvent impact the stability of the nitro group? A3: Yes, significantly. Protic solvents (e.g., water, methanol, ethanol) act as proton donors. In the presence of even mild reducing agents or trace transition metals, protic solvents facilitate the transfer hydrogenation of the nitro group[3]. Switching to aprotic solvents (e.g., acetonitrile, DMSO) removes the proton source, often mitigating spontaneous reduction.
Part 2: Troubleshooting Guides
Issue A: Unexpected Photodecomposition During Benchtop Handling
-
Symptoms: The solution turns yellow or brown over time; loss of the parent peak in HPLC; appearance of nitrite ions in the buffer.
-
Root Cause: Photodegradation follows first-order kinetics at initial stages. The quantum yields for nitrobenzene decay are exceptionally high (estimated around 0.30 to 0.36), meaning the molecule degrades very efficiently upon photon absorption[4].
-
Corrective Action:
-
Shielding: Prepare and store all solutions in amber glass vials or wrap containers tightly in aluminum foil.
-
Handling: Perform sensitive extractions or assays under yellow "safe" lighting.
-
Issue B: Spontaneous Reduction in Biological Assays
-
Symptoms: Rapid conversion of the nitro-aromatic drug candidate to its corresponding aniline derivative during in vitro assays.
-
Root Cause: Biological media often contain enzymatic reducing agents (e.g., bacterial nitroreductases) or chemical reductants (e.g., dithiothreitol, glutathione). Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups[5].
-
Corrective Action:
-
Run a matrix control without the biological component to isolate chemical vs. enzymatic reduction.
-
If the reduction is enzymatic, consider structurally modifying the compound (e.g., adding steric bulk ortho to the nitro group) to reduce enzyme affinity.
-
Part 3: Visualizations & Workflows
Photolysis pathway of nitroaromatics via nitro-nitrite rearrangement.
Troubleshooting decision tree for nitroaromatic stability issues.
Part 4: Quantitative Data Presentation
To predict the shelf-life of your solutions, it is crucial to understand the baseline degradation kinetics. The table below summarizes the photolytic behavior of common nitro-aromatic scaffolds in aqueous environments.
| Compound Class | Kinetic Order | Decay Rate Constant | Quantum Yield | Primary Photoproducts |
| Nitrobenzene | First-order | ∼10−3 to 10−2 s −1 | 0.30 - 0.36 | Nitrophenol isomers, Nitrosobenzene |
| Nitrophenols (o-, m-, p-) | First-order | ∼10−2 s −1 | 0.31 - 0.54 | Nitrocatechol, Catechol, Nitrite ions |
(Data synthesized from standardized UV/H2O2 reactor studies[4])
Part 5: Standardized Experimental Protocols
Protocol 1: Self-Validating Photostability Assessment Workflow
Purpose: To isolate photolytic degradation from thermal or chemical degradation pathways, creating a self-validating baseline for your compound.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the nitroaromatic compound in a chemically inert, HPLC-grade aprotic solvent (e.g., acetonitrile) to prevent solvent-mediated reduction.
-
Aliquot Distribution: Divide the stock into two sets of quartz cuvettes or vials: Set A (Exposed) and Set B (Dark Control, wrapped tightly in aluminum foil).
-
Irradiation: Place both sets in a controlled photoreactor equipped with polychromatic light (simulating ambient or UV conditions). Maintain a constant temperature (e.g., 25°C) using a water jacket to prevent thermal degradation from skewing the results.
-
Sampling: Extract 100 µL aliquots at predefined intervals (0, 15, 30, 60, and 120 minutes).
-
Quenching & Analysis: Immediately transfer aliquots to amber HPLC vials containing an internal standard (e.g., deuterated nitrobenzene). Analyze via LC-MS to quantify the parent compound decay and identify the formation of nitrophenol isomers[4].
-
Validation Check: The protocol is self-validating if Set B (Dark Control) shows <1% degradation. This confirms that any loss observed in Set A is strictly photolytic and not due to hydrolysis or thermal instability.
Protocol 2: Chemoselective Stability Assay in Reductive Environments
Purpose: To determine the susceptibility of the nitro group to reduction in the presence of assay-specific reductants or trace metals.
Step-by-Step Methodology:
-
Buffer Preparation: Degas the aqueous buffer (e.g., PBS, pH 7.4) by sparging with nitrogen gas for 30 minutes. This removes dissolved oxygen, which can compete for electrons and mask the true reduction rate of the nitro group.
-
Reagent Addition: Introduce the suspected reducing agent (e.g., 5 equivalents of a mild reductant or metal catalyst like Zn dust) to the buffer[2].
-
Spiking: Add the nitroaromatic compound to achieve a final concentration of 100 µM.
-
Incubation: Incubate at 37°C under continuous agitation in a sealed, dark environment.
-
Monitoring: Take samples at 1, 2, 4, and 24 hours. Quench the reaction by rapid dilution in cold acetonitrile.
-
Quantification: Use HPLC-UV/Vis to monitor the disappearance of the nitroaromatic peak and the appearance of the corresponding hydroxylamine or primary amine (aniline) peak.
References
- Source: nih.
- Source: researchgate.
- Source: nih.
- Source: oup.
- Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Nitration
Welcome to the Technical Support Center for professionals engaged in the synthesis and development of pyrazole derivatives. This guide is specifically designed to address the critical challenge of managing exothermic reactions during the nitration of pyrazoles. As researchers, scientists, and drug development professionals, ensuring the safety and control of this energetic reaction is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of pyrazole nitration safely and effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the exothermic nature of pyrazole nitration.
Q1: Why is the nitration of pyrazoles a highly exothermic process?
A1: The nitration of pyrazoles, like other aromatic compounds, involves an electrophilic aromatic substitution reaction. The reaction between the nitrating agent (typically a mixture of nitric acid and sulfuric acid) and the pyrazole substrate is thermodynamically very favorable, releasing a significant amount of energy as heat. The strong oxidizing nature of nitric acid further contributes to the exothermicity. Strict temperature control is essential to prevent the reaction rate from accelerating to a dangerous, uncontrollable level known as a thermal runaway[1][2].
Q2: What are the primary safety concerns associated with pyrazole nitration?
A2: The primary safety concern is the risk of a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system[2][3]. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic nitrogen oxides. Additionally, the reagents used, concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents, requiring careful handling with appropriate personal protective equipment (PPE)[1]. Many nitropyrazole derivatives are energetic materials or explosives and should be handled with extreme care[4][5].
Q3: What is the role of sulfuric acid in the nitrating mixture?
A3: Sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, sulfuric acid is a strong dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitropyrazole product.
Q4: Can alternative nitrating agents be used to mitigate the exothermic risk?
A4: Yes, milder nitrating systems can be employed to reduce the exothermicity and improve selectivity. A common alternative is a mixture of nitric acid in acetic anhydride, which generates acetyl nitrate in situ[6][7]. This reagent is generally less aggressive than the mixed acid system. Other nitrating agents, such as N-nitropyrazoles, have also been developed for more controlled nitrations[8]. The choice of nitrating agent often depends on the specific pyrazole substrate and the desired regioselectivity[6][7].
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during pyrazole nitration experiments.
| Issue | Symptom | Probable Cause(s) | Corrective Action(s) |
| Uncontrolled Temperature Rise | Rapid, uncontrolled increase in reaction temperature that overwhelms the cooling system. | 1. Excessive addition rate of nitrating agent: The rate of heat generation is exceeding the cooling capacity. 2. Inadequate cooling: The cooling bath is not large enough or cold enough for the scale of the reaction. 3. Incorrect reagent concentration: Using overly concentrated acids can lead to a more vigorous reaction. | 1. Immediately stop the addition of the nitrating agent. [2][9] 2. Maximize cooling: Add more dry ice or other coolant to the bath. 3. Prepare for emergency quenching: Have a large volume of crushed ice ready to pour the reaction mixture into if the temperature continues to rise.[2][9] 4. In future experiments: Reduce the addition rate and ensure the cooling system is adequate for the reaction scale.[2] |
| Low Yield of Nitropyrazole | The isolated product yield is significantly lower than expected. | 1. Incomplete reaction: Reaction time or temperature may have been insufficient. 2. Substrate degradation: The reaction conditions may be too harsh, leading to decomposition of the starting material or product. 3. Loss of product during workup: The nitropyrazole may be soluble in the aqueous phase, or an oil that does not precipitate. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Consider a milder nitrating agent like nitric acid in acetic anhydride if substrate degradation is suspected. 3. During workup, if no solid precipitates, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1] |
| Formation of Multiple Isomers | NMR and LC-MS analysis shows a mixture of nitrated products (e.g., C4-nitration and phenyl-ring nitration in 1-phenylpyrazole). | Lack of regioselectivity: The reaction conditions are not optimized to favor one nitration site over another. Intermediate acidity or temperature can allow multiple reaction pathways to compete.[6] | 1. For selective C4-nitration of 1-phenylpyrazole, switch to a milder system like nitric acid in acetic anhydride at low temperatures (e.g., 0°C).[6][7] 2. For selective nitration of the phenyl ring, use a stronger system of mixed concentrated nitric and sulfuric acids.[6][7] |
| N-Nitration Instead of C-Nitration | The product is identified as an N-nitropyrazole instead of the desired C-nitropyrazole. | Unsubstituted N1 position and mild reaction conditions: If the N1 position of the pyrazole is unsubstituted, it can be susceptible to nitration under less acidic conditions where the nitrogen remains a potent nucleophile.[6] | 1. N-nitropyrazoles can sometimes rearrange to the more stable C-nitro isomers in the presence of strong acid.[4] Consider carefully adding the reaction mixture to sulfuric acid at room temperature to promote rearrangement. 2. Protect the N1 position with a suitable protecting group before nitration if N-nitration is a persistent issue. |
| Reaction Mixture is Highly Colored | The reaction mixture develops a dark yellow, red, or brown color. | Formation of side-products or oxidation: Side reactions involving the hydrazine starting material can produce colored impurities. Oxidation of intermediates or the final product can also lead to discoloration.[10] | 1. Purify the crude product using activated charcoal treatment. Adding charcoal to a solution of the product can help adsorb colored impurities. The charcoal is then removed by filtration.[10] 2. Ensure high purity of starting materials to minimize side reactions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during pyrazole nitration.
Caption: Troubleshooting workflow for pyrazole nitration.
Detailed Experimental Protocol: Nitration of 1,3,5-Trimethylpyrazole
This protocol provides a step-by-step method for the nitration of 1,3,5-trimethylpyrazole using a standard mixed acid procedure.
Safety Precautions:
-
Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents. All manipulations must be conducted in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves[1].
-
The nitration reaction is highly exothermic. Strict adherence to temperature control is critical to prevent a runaway reaction[1].
-
Have an ice bath and a quenching station (a large container of crushed ice) readily accessible.
Materials:
-
1,3,5-Trimethylpyrazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction, if needed)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask, dissolve 1,3,5-trimethylpyrazole (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the flask in an ice bath to maintain a temperature between 0-5 °C[1].
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq)[1].
-
Maintain the temperature of this mixture between 0-10 °C during the addition by using an ice bath.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,3,5-trimethylpyrazole over 30-60 minutes.
-
Crucially, ensure the internal temperature of the reaction mixture does not exceed 10 °C. [1]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours[1].
-
Monitor the reaction's progress by TLC.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring[1].
-
A precipitate of the crude 4-nitro-1,3,5-trimethylpyrazole should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral to pH paper[1].
-
If no solid precipitates, transfer the cold aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate[1].
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for pyrazole nitration.
Safety First: Emergency Protocols
In Case of Skin/Eye Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention[11].
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention[11].
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Neutralize the spill with a suitable agent like sodium bicarbonate, if safe to do so.
-
Absorb the neutralized spill with an inert material (e.g., vermiculite, sand).
-
Wear appropriate PPE, including a respirator, during cleanup[11].
In Case of Thermal Runaway:
-
STOP ADDITION: Immediately stop the flow of all reactants[2][9].
-
MAXIMIZE COOLING: Ensure the cooling system is at maximum capacity[2][9].
-
ALERT OTHERS: Inform colleagues and the lab supervisor of the situation.
-
PREPARE TO QUENCH: If the temperature continues to rise, execute a controlled quench by slowly pouring the reaction mixture into a large volume of crushed ice[9].
-
EVACUATE: If the situation cannot be controlled, evacuate the area and contact emergency services.
References
- Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole. Benchchem.
- Effect of solvent on the regioselectivity of pyrazole nitr
- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Technical Support Center: Managing Thermal Runaway in Nitr
- 3-Nitro-1H-pyrazole - Safety D
- Manipulating nitration and stabiliz
- Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- Technical Support Center: Managing Exothermic Reactions During Nitr
- 5 Top Tips to Prevent Thermal Runaway. fireguard.ie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fireguard.ie [fireguard.ie]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of Pyrazole Compounds
Welcome to the Technical Support Center for Pyrazole Process Chemistry. As pyrazole derivatives become increasingly prominent in active pharmaceutical ingredients (APIs) such as the HIV capsid inhibitor Lenacapavir and the acaricide Tebufenpyrad, transitioning from milligram-scale discovery chemistry to multi-kilogram pilot plant production introduces severe engineering and chemical challenges.
This guide is designed for process chemists and drug development professionals. It breaks down the causality behind common scale-up failures—ranging from thermal runaways to regioselectivity loss—and provides field-proven, self-validating solutions.
Section 1: Safety & Reagent Handling (The Hydrazine Challenge)
Q1: During the scale-up of hydrazine condensation reactions, we observe alarming adiabatic temperature rises. How can we mitigate the risk of thermal runaway? A1: The primary safety concern in pyrazole scale-up is the highly exothermic nature of hydrazine condensation. Furthermore, acidic byproducts (such as HCl) generated during cyclization can lower the onset temperature of hydrazine's exothermic decomposition, pushing the batch toward a thermal runaway[1]. Causality & Solution: To mitigate this, process chemists must employ a base-stabilization strategy . The addition of an inorganic base or sodium acetate (NaOAc) neutralizes acidic byproducts, thereby suppressing the formation of high-energy hydrazine-HCl conjugates and significantly raising the decomposition onset temperature[1]. Coupling this with a lower-boiling-point solvent (like 2-MeTHF instead of NMP) ensures that the reaction mass boils and dissipates heat via reflux cooling before reaching the decomposition threshold[1].
Q2: Hydrazine hydrate is highly toxic, flammable, and unstable. Are there safer, scalable alternatives for pyrazole core construction? A2: Yes. Direct handling of liquid hydrazine hydrate poses severe toxicity and flammability risks, especially as it can ignite spontaneously upon contact with porous materials[2]. Causality & Solution: For safer scale-up, consider using hydrazine sulfate, a crystalline solid that is significantly less volatile and less prone to explosive decomposition than the hydrate form[3]. Alternatively, completely hydrazine-free routes can be employed. For instance, utilizing stable N-alkylated tosylhydrazones with terminal alkynes bypasses the handling of free hydrazine entirely, offering a much safer operational window at scale[4].
Section 2: Regioselectivity Challenges
Q3: When scaling up the Knorr pyrazole synthesis using unsymmetrical 1,3-diketones, we obtain an inseparable mixture of 1,3- and 1,5-regioisomers. How can we achieve complete regioselectivity? A3: Traditional condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines inherently yields regioisomer mixtures due to competitive nucleophilic attack at both carbonyl centers[3]. Causality & Solution: To achieve complete regioselectivity, you must alter the electronic bias of the intermediates. One highly effective, scalable alternative is the reaction of N-alkylated tosylhydrazones with terminal alkynes. This method proceeds via a specific sequence: nucleophilic addition, 1,3-H shift, and cyclization. It offers complete regioselectivity (even when similar substituents are present) and avoids hazardous diazo intermediates[4]. Another strategy involves the use of specific metal catalysts (e.g., AgOTf for 3-CF 3 -pyrazoles) which direct the formation of a specific hemiaminal intermediate, locking the regiochemistry before dehydration occurs[5].
Section 3: Downstream Processing & Purification
Q4: Column chromatography is not viable for our 100-kg scale production. How can we isolate the pyrazole product efficiently while maintaining high purity? A4: Avoiding chromatography is a hallmark of successful process chemistry. Causality & Solution: You can leverage the inherent acid-base properties of the intermediates or the final pyrazole. For example, during the synthesis of the complex pyrazole fragment of Lenacapavir, chemists utilized HMDS bases for the Claisen condensation, affording the 1,3-diketone directly as a phase-separable enolate salt[6]. This salt was sufficiently lipophilic to remain organic-soluble during aqueous workup, effectively purging impurities without chromatography[6]. Alternatively, formulating the final pyrazole as a hydrochloride salt (as demonstrated in the 400-g scale synthesis of Disperazol) in solvents like THF or 1,4-dioxane induces rapid precipitation, allowing isolation via simple filtration[7].
Section 4: Quantitative Data Comparison
The following table summarizes the quantitative operational parameters and constraints of various pyrazole scale-up methodologies to aid in route selection.
Table 1: Quantitative Comparison of Pyrazole Scale-Up Methodologies
| Synthetic Methodology | Typical Scale Validated | Reaction Temp (°C) | Typical Yield (%) | Key Quantitative Metric / Constraint |
| Base-Stabilized Hydrazine Condensation | 367 kg[6] | 95 °C | 85 - 95% | Requires extended addition times (up to 32 h) to maintain internal temp < 25 °C during dosing[6]. |
| Tosylhydrazone + Alkyne Cycloaddition | Gram to Multi-kg[4] | 25 - 80 °C | 72 - 99% | Complete regioselectivity (100:0 ratio); requires 0.2 M concentration to prevent side reactions[4]. |
| Disperazol HCl Salt Precipitation | 400 g[7] | Room Temp | > 90% | Optimal precipitation achieved at strictly 0.2 M concentration in dry THF[7]. |
| AgOTf-Catalyzed 3-CF 3 Synthesis | Lab to Pilot[5] | 25 °C | Up to 99% | Rapid heterocyclization within 1 hour using only 1 mol % catalyst loading[5]. |
Section 5: Step-by-Step Methodology: Base-Stabilized Hydrazine Condensation
This self-validating protocol incorporates the base-stabilization strategy to safely scale the synthesis of a substituted pyrazole, mitigating thermal runaway risks.
-
Reactor Preparation: Purge a jacketed reactor with nitrogen. Validation Check: Ensure the cooling system is fully operational and the oxygen monitor reads < 1% to prevent flammability hazards[1].
-
Solvent & Reagent Charging: Charge the reactor with a lower-boiling-point solvent (e.g., 2-MeTHF, 5 Volumes) and the starting 1,3-diketone precursor.
-
Base Addition: Add 1.2 equivalents of sodium acetate (NaOAc). Causality: NaOAc acts as an acid scavenger to prevent the formation of highly energetic, unstable hydrazine-HCl conjugates[1].
-
Controlled Hydrazine Dosing: Cool the mixture to 10–15 °C. Slowly dose hydrazine monohydrate (1.05 equivalents) via an addition funnel over 2–4 hours. Validation Check: Monitor the internal temperature continuously. The dosing rate must be strictly controlled to maintain the temperature below 25 °C. If a temperature spike occurs, halt addition immediately until cooling catches up[2].
-
Cyclization: Once addition is complete, heat the reaction to 95 °C (internal temperature) and stir for 18 hours[1].
-
Analytical Quench & Workup: Cool to 20 °C. Quench any trace unreacted hydrazine with an excess of acetone (forming the stable, easily removable hydrazone)[3]. Validation Check: Perform HPLC analysis of the organic layer to confirm the complete disappearance of the 1,3-diketone precursor. Wash the organic layer with water and brine, then concentrate under reduced pressure.
-
Isolation: Induce crystallization by adding a cold anti-solvent (e.g., heptane) or by introducing 4M HCl in dioxane to form the pyrazole-HCl salt. Filter and dry the filter cake in a vacuum oven at 50 °C until a constant weight is achieved[7][8].
Section 6: Process Optimization Workflow
Caption: Workflow for the safe and regioselective scale-up synthesis of pyrazoles.
References
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[Link]
-
NIH / PMC. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
-
ACS Publications. Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. [Link]
-
ResearchGate. Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base and Solvent for Pyrazole Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry, as the pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs.[1] However, the seemingly straightforward process of adding an alkyl group to a pyrazole ring is often complicated by challenges in controlling regioselectivity and achieving high yields.[2] This guide provides expert insights and practical solutions to navigate these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges I'll face with pyrazole N-alkylation?
A1: The two primary challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1][2] Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of your starting materials.[2][3]
Q2: Which factors have the greatest impact on N1 vs. N2 regioselectivity?
A2: Regioselectivity is a complex issue governed by a combination of factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[2][3][4]
-
Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2][3] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[2][3][5]
-
Base/Catalyst System: The choice of base is crucial. For instance, potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][3] Stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF also tend to favor the thermodynamically more stable N1-alkylated product.[1] Conversely, magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms and can direct the alkylation.[2]
Q3: What are reliable starting conditions for a base-mediated pyrazole N-alkylation?
A3: A robust starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or with gentle heating.[2][3] Another effective system, particularly for achieving high N1-selectivity with primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[3]
Q4: Are there milder alternatives to strong bases like NaH?
A4: Yes. If your substrate is sensitive to strong bases, consider acid-catalyzed methods. One such method employs trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[4][6] This approach can provide good yields at room temperature, avoiding the need for strong bases or high heat.[4][6]
Troubleshooting Guide
Issue 1: Low or No Yield
Low yields are a common frustration, often stemming from incomplete reactions, side-product formation, or reactant degradation.[7] Use the following workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is essential for deprotonating the pyrazole, making it nucleophilic.[8]
-
Strength: Is your base strong enough to deprotonate the pyrazole? Carbonates (like K₂CO₃ or Cs₂CO₃) are a good start. For less acidic pyrazoles, a stronger base like NaH may be necessary.
-
Quality & Stoichiometry: Ensure your base is not old or decomposed. Using a slight excess (1.5-2.0 eq) is often beneficial.[2]
-
Solubility: Poor solubility of the base can stall the reaction. Ensure adequate stirring and consider a solvent that better dissolves the base-pyrazole salt.
-
-
Check Your Solvent: The N-alkylation reaction is typically an Sₙ2 reaction, which is highly sensitive to the solvent.
-
Anhydrous Conditions: Water can quench the pyrazolide anion and hydrolyze the alkylating agent. Use anhydrous solvents and an inert atmosphere (Argon or Nitrogen).
-
Solvent Type: Polar aprotic solvents (DMF, DMSO, THF, Acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and reactive.[9][10] Protic solvents (like ethanol or water) can form a solvent cage around the nucleophile through hydrogen bonding, reducing its reactivity.[10][11]
-
-
Assess the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > F. If your reaction is sluggish with an alkyl chloride, consider switching to the bromide or iodide.
-
Steric Hindrance: A bulky alkylating agent will react slower. For example, neopentyl bromide is much less reactive than ethyl bromide.
-
-
Optimize Reaction Conditions:
-
Temperature: Many pyrazole alkylations proceed well at room temperature, but some require heating to overcome the activation energy.[3] Monitor your reaction by TLC or LC-MS and, if no conversion is observed, gradually increase the temperature (e.g., to 50-80 °C).
-
Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor its progress over time (e.g., at 1h, 4h, and 24h).
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)
Achieving high regioselectivity is often the primary goal. If you are obtaining a mixture of isomers that are difficult to separate, use the following decision tree to optimize your reaction.[12]
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Optimization Strategies:
-
Modify Steric Hindrance: If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can increase selectivity.[2]
-
Change the Solvent:
-
Alter the Base/Catalyst System:
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for 3-substituted pyrazoles.[2][3] Strong bases like NaH also tend to favor the N1 position.[1]
-
For N2-Alkylation: Consider switching to a Lewis acid catalyst system. For example, MgBr₂ has been shown to favor N2-alkylation.[2]
-
-
Adjust Temperature: Lowering the reaction temperature may increase kinetic control, potentially favoring one regioisomer over the other.
Data Summary Tables
Table 1: Effect of Base and Solvent on Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Methylpyrazole | Methyl Iodide | K₂CO₃ | DMF | 85:15 | 90 | [2][3] |
| 3-Methylpyrazole | Methyl Iodide | NaH | THF | >95:5 | 88 | [1][3] |
| 3-Phenylpyrazole | Benzyl Bromide | K₂CO₃ | DMSO | 90:10 | 92 | [2][3] |
| 3-Phenylpyrazole | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 88:12 | 95 | [2] |
| 4-Chloropyrazole | Phenethyl Bromide | t-BuOK | THF | Mixture | 65 | [3] |
| 3-CF₃-5-R-pyrazole | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 1:1 | 85 | [13] |
| 3-CF₃-5-R-pyrazole | Ethyl Bromoacetate | NaH | DME/MeCN | 1:0 | 90 | [14] |
| 3-Methyl-5-phenylpyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | DCE | 2.5:1 | 56 (total) | [4] |
Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and precise reaction conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol provides a reliable starting point for the N-alkylation of a generic pyrazole.
Materials:
-
Pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations.[4]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile.
- Benchchem. (n.d.). Technical Support Center: Optimizing Pyrazole N-Alkylation.
- Anonymous. (n.d.). Pyrazole.
- Schwengers, K., et al. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- Benchchem. (n.d.). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
- Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes.
- MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
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Comparative Analysis of Novel Pyrazole-Based Inhibitors: A Framework for Evaluating Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in a multitude of clinically approved drugs and investigational agents.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases, enzymes crucial for pyrimidine biosynthesis, and other key cellular targets.[3][4][5][6][7][8][9][10][11][12] This guide focuses on providing a comparative framework for evaluating novel pyrazole-containing compounds, using methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate as a case study.
As of the writing of this guide, there is no publicly available data on the specific inhibitory activity of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate. Therefore, this document will serve as a practical guide for a researcher aiming to characterize this novel compound. We will outline a systematic approach to compare its potential efficacy against well-established pyrazole-based inhibitors targeting various enzymes. This guide will provide the necessary experimental protocols, data interpretation frameworks, and the scientific rationale behind these methodologies.
The Competitive Landscape: A Snapshot of Potent Pyrazole-Based Inhibitors
To establish a benchmark for our new compound, it is essential to understand the performance of existing pyrazole-based inhibitors. The following table summarizes the inhibitory activities of several published pyrazole derivatives against different enzyme targets. This diverse set of inhibitors highlights the broad applicability of the pyrazole scaffold.
| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Cellular Activity (IC50) | Reference |
| Compound 5r (a pyrazole with acetamide bond) | BRAF V600E | IC50 = 0.10 ± 0.01 µM | 0.96 ± 0.10 µM (A375 cell line) | [3] |
| Vemurafenib (Positive Control) | BRAF V600E | IC50 = 0.04 ± 0.004 µM | 1.05 ± 0.10 µM (A375 cell line) | [3] |
| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Human Dihydroorotate Dehydrogenase (DHODH) | More active than Brequinar and Teriflunomide (quantitative data not specified) | Antiviral (Measles) pMIC50 = 7.0 | [4][8] |
| Compound 8 (a pyrazole-based inhibitor) | Helicobacter pylori DHODase | Ki = 4 nM | MIC = 0.125 µg/mL | [5] |
| Compound 11 (a pyrazole-based inhibitor) | Helicobacter pylori DHODase | Ki = 4 nM | MIC = 0.250 µg/mL | [5] |
| Compound 4a (a naphthalene-pyrazole derivative) | Epidermal Growth Factor Receptor (EGFR) | IC50 comparable to Erlotinib | 0.15 ± 0.03 µM (HepG2 cells) | [9] |
| Erlotinib (Positive Control) | EGFR | - | 0.73 ± 0.04 µM (HepG2 cells) | [9] |
| Compound C5 (a pyrazole derivative with thiourea skeleton) | EGFR | IC50 = 0.07 µM | 0.08 µM (MCF-7 cells) | [10] |
A Proposed Strategy for Characterizing Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
Given the structural features of our compound of interest – a substituted pyrazole ring – a logical starting point for its characterization is to screen it against a panel of protein kinases, a class of enzymes frequently targeted by pyrazole-based inhibitors. The ethoxy and nitro groups, along with the acetate moiety, offer unique electronic and steric properties that could confer selectivity and potency for a specific kinase.
The following experimental workflow provides a high-level overview of the steps involved in characterizing a novel inhibitor.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.
This pathway diagram illustrates how an inhibitor targeting a kinase like BRAF can block downstream signaling, ultimately affecting cellular processes like proliferation. Subsequent experiments should aim to confirm this on-target effect in relevant cancer cell lines by, for example, measuring the phosphorylation levels of downstream proteins like MEK and ERK via Western blotting.
Conclusion
While direct inhibitory data for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is not yet available, its pyrazole core suggests it is a promising candidate for an enzyme inhibitor. This guide provides a comprehensive framework for its evaluation, from initial screening and IC50 determination to preliminary mechanism of action studies. By systematically applying these established methodologies and comparing the results to well-characterized inhibitors, researchers can effectively elucidate the therapeutic potential of this and other novel pyrazole-based compounds. The true value of this compound will be revealed through rigorous experimental validation as outlined in this guide.
References
-
Li, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]
-
Laconde, G., et al. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). PubMed. Available at: [Link]
-
Goodman, M. C., et al. (2002). Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Goodman, M. C., et al. (2002). Parallel synthesis of potent, pyrazole-based inhibitors of Helicobacter pylori dihydroorotate dehydrogenase. PubMed. Available at: [Link]
-
Journal of Medicinal Chemistry. (2002). Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase. Available at: [Link]
-
Laconde, G., et al. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). PMC. Available at: [Link]
-
Ibrahim, T. S., et al. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Taylor & Francis Online. Available at: [Link]
-
Der Pharma Chemica. (2026). Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. Available at: [Link]
-
Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. Available at: [Link]
-
Zaib, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
RSC Medicinal Chemistry. (2025). Novel pyrazole derivatives were synthesized from 3-benzoylbenzofurans and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Available at: [Link]
-
ResearchGate. (2022). Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. Available at: [Link]
-
Lindner, S., et al. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
-
Lee, Y., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. Available at: [Link]
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The Evolving Landscape of Nitropyrazoles: A Guide to Structure-Activity Relationships and Antimicrobial Evaluation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group onto the pyrazole ring significantly modulates the electronic properties of the molecule, often enhancing its biological efficacy.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitropyrazole derivatives, offering a comparative look at their performance and the experimental methodologies used to evaluate them. Our focus is to bridge the gap between synthetic chemistry and biological application, providing actionable insights for the rational design of more potent and selective therapeutic agents.
Decoding the Structure-Activity Relationship of Nitropyrazole Derivatives
The biological activity of nitropyrazole derivatives is intricately linked to the substitution pattern on the pyrazole ring. The position of the nitro group, along with the nature and location of other substituents, dictates the compound's potency, selectivity, and even its mechanism of action.
The Critical Role of the Nitro Group
The nitro group is a strong electron-withdrawing group, and its position on the pyrazole ring is a key determinant of activity. For instance, a series of 3-nitropyrazole compounds have been identified as a new class of synthetic antibacterial agents.[4] One such compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, has demonstrated an antibacterial spectrum similar to nitrofurantoin but with lower inhibitory concentrations.[4] The cytotoxic effects of nitropyrazoles have also been linked to the number and position of nitro groups, with 1,3-dinitropyrazole and 3,4,5-trinitropyrazole showing significant cytotoxic effects.[5] This suggests that increasing the number of nitro groups can enhance certain biological activities, but this often comes at the cost of increased toxicity.
Influence of Other Substituents
Beyond the nitro group, other substituents on the pyrazole ring play a crucial role in fine-tuning the biological activity.
-
Halogens: The introduction of halogen atoms can significantly impact the antimicrobial and antitumor properties of nitropyrazole derivatives. For example, a fluorine atom at the "4" position of a phenyl ring attached to the pyrazole nucleus showed the best activity against Staphylococcus aureus.[6]
-
Aryl and Heterocyclic Moieties: The addition of aryl or heterocyclic rings to the nitropyrazole scaffold can lead to compounds with a broad spectrum of activities. For instance, nitropyrazole-based thiazole derivatives have shown remarkable antibacterial and antifungal activity against a wide range of strains.[7] The presence of a 5-(4-nitrophenyl)furan group has been explored to create bioactive compounds with antibacterial, fungicidal, and other inhibitory actions.[8]
-
Alkyl and Functional Groups: Simple alkyl groups and other functional moieties also contribute to the SAR. The presence of exocyclic functional C=C and C=N fragments has been shown to have a significant impact on the bioactivity of the pyrazole platform, leading to the discovery of effective anticancer, antibacterial, and anti-inflammatory agents.[8]
The following table summarizes the structure-activity relationships of selected nitropyrazole derivatives, highlighting the influence of different substituents on their biological activity.
| Compound Name/Core Structure | Key Substituents | Biological Activity | Supporting Evidence |
| 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | 3-nitro, 4-carboxamide, N1-hydroxyethyl | Antibacterial (similar spectrum to nitrofurantoin, lower inhibitory concentrations) | Exhibited high efficacy against experimental bacterial infections in mice with low acute toxicity.[4] |
| 1,3-Dinitropyrazole & 3,4,5-Trinitropyrazole | Multiple nitro groups | Cytotoxic and genotoxic | Linked to the production of reactive oxygen/nitrogen species.[5] |
| Nitropyrazole-based thiazole derivatives | 4-nitro, thiazole ring | Broad-spectrum antimicrobial | Remarkable antibacterial and antifungal activity against all tested strains.[7] |
| Halogenated aminopyrazoles | 4-nitro, halogenated anilines | Antibacterial | Compound with a fluorine atom at the 4-position of the phenyl ring showed the best activity against S. aureus.[6] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | 4-nitro, 5-(4-nitrophenyl)furan group | Antimicrobial | Showed pronounced effects on strains of S. aureus, E. coli, and Candida species.[8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To quantitatively assess the in vitro antibacterial activity of nitropyrazole derivatives, the broth microdilution method is a widely accepted and standardized technique. This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][4]
Causality Behind Experimental Choices
The choice of the broth microdilution method is based on its ability to provide a quantitative measure of antimicrobial potency, allowing for direct comparison between different compounds. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended by the Clinical and Laboratory Standards Institute (CLSI) as it is a standardized medium that supports the growth of most common pathogens and has a defined ionic content that does not interfere with the activity of most antimicrobial agents.[4][7] The inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent and reproducible number of bacterial cells in each well.[4][7]
Step-by-Step Methodology
1. Preparation of Materials:
-
Sterile 96-well microtiter plates (flat bottom).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Nitropyrazole derivative stock solution (dissolved in a suitable solvent like DMSO, then diluted).
-
Bacterial culture in the logarithmic growth phase (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Sterile saline or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
-
Micropipettes and sterile tips.
-
Incubator (35°C ± 2°C).
-
Microplate reader (optional, for quantitative analysis).
2. Preparation of the Nitropyrazole Derivative Dilution Series: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the nitropyrazole derivative stock solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process from well 2 to well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).
3. Preparation of the Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] d. Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
4. Inoculation of the Microtiter Plate: a. Add 50 µL of the diluted bacterial suspension to each well (wells 1-12), bringing the total volume in each well to 100 µL. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.[4]
5. Incubation: a. Cover the plate with a sterile lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
6. Determination of the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the nitropyrazole derivative at which there is no visible growth (i.e., the well is clear).[7] b. A microplate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.
Visualization of Key Concepts
Structure-Activity Relationship Summary for Nitropyrazoles
Caption: Key structural modifications on the nitropyrazole core that influence biological activity.
Broth Microdilution MIC Assay Workflow
Caption: A simplified workflow of the broth microdilution method for MIC determination.
References
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Miller, G. H., et al. "1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, a new synthetic antibacterial agent." Antimicrobial Agents and Chemotherapy 15.4 (1979): 523-527. [Link]
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Desai, N. C., et al. "Synthesis, antibacterial and anti-tumor activity of pyrazole derivatives." Meddocs Publishers (2021). [Link]
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Guyot, L., et al. "Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family." Toxicology and Applied Pharmacology 381 (2019): 114712. [Link]
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Request PDF. "Recently Reported Biological Activities of Pyrazole Compounds." N.p., n.d. Web. 10 Mar. 2026. [Link]
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(PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents - ResearchGate. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H) - PMC. N.p., n.d. Web. 10 Mar. 2026. [Link]
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(PDF) Nitropyrazoles (review) - ResearchGate. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. N.p., n.d. Web. 10 Mar. 2026. [Link]
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(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. N.p., n.d. Web. 10 Mar. 2026. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents - PubMed. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - MDPI. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. N.p., n.d. Web. 10 Mar. 2026. [Link]
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On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. N.p., n.d. Web. 10 Mar. 2026. [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus - Longdom.org. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell - Advanced Journal of Chemistry, Section A. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Novel Synthesis and Biological Evaluation of the First Pyrazole Thioglycosides as Pyrazofurin Analogues - PubMed. N.p., n.d. Web. 10 Mar. 2026. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Current status of pyrazole and its biological activities - PMC. N.p., n.d. Web. 10 Mar. 2026. [Link]
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Unveiling the Cytotoxicity of Pyrazole Isomers on MCF-7 Breast Cancer Cells: A Comparative Guide
As the landscape of targeted oncology evolves, the pyrazole scaffold has emerged as a privileged pharmacophore in drug development. However, the efficacy of these compounds is not merely a function of their elemental composition; it is heavily dictated by their stereochemistry and isomeric configurations. For application scientists and medicinal chemists, understanding how specific pyrazole isomers—such as variations between 1H-pyrazole and 3H-pyrazole derivatives, or the positional shifting of functional groups—affect target engagement is critical.
This guide provides an objective, data-driven comparison of various pyrazole isomers and derivatives, analyzing their cytotoxic performance against the MCF-7 human breast adenocarcinoma cell line.
Structural Dynamics: Why Isomerism Dictates Efficacy
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This unique structure is highly susceptible to tautomerism and positional isomerism, which fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.
When targeting MCF-7 cells, pyrazole derivatives frequently exert their cytotoxic effects by inhibiting Cyclin-Dependent Kinases (e.g., CDK2) or modulating tubulin polymerization. The causality of this interaction is highly isomer-dependent. For instance, in CDK2 inhibition, the amino group of the pyrazole must precisely interact with the Leu83 residue in the enzyme's hinge region . Shifting a substituent from the C3 to the C4 position can introduce severe steric clashes within the hydrophobic pocket, drastically reducing binding affinity. Consequently, only specific isomers successfully trigger the downstream apoptotic cascade characterized by Bax upregulation and Bcl-2 downregulation.
Fig 1. Mechanistic pathway of pyrazole-induced apoptosis in MCF-7 cells via CDK2 inhibition.
Quantitative Comparison of Pyrazole Derivatives
To objectively evaluate the performance of different pyrazole configurations, we must compare their half-maximal inhibitory concentrations (IC₅₀) against MCF-7 cells. The table below synthesizes recent experimental data, highlighting how structural modifications and hybridization impact cytotoxic potency.
| Compound Designation | Structural Classification | Primary Target / Mechanism | IC₅₀ against MCF-7 | Source |
| Compound 15 | N-phenyl pyrazoline-coumarin hybrid | CDK1B Inhibition / Apoptosis | 0.21 nM | |
| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole | CDK2 Inhibition | 8.03 µM | |
| Compound 18 | Pyrazolo[3,4-d]pyrimidine derivative | Tubulin Polymerization | 10.24 µM | |
| Compound 10b | Pyrazoline benzenesulfonamide | Autophagy / Caspase Activation | 17.65 µM |
Analytical Insight: Hybridization significantly amplifies cytotoxicity. Compound 15, an N-phenyl pyrazoline hybridized with coumarin, achieves sub-nanomolar efficacy (0.21 nM), vastly outperforming standalone pyrazole isomers. Conversely, positional isomers like Compound 5 demonstrate that maintaining the 1H-pyrazole core while substituting the C4 position with an aryl group provides a stable, low-micromolar CDK2 inhibitor.
Self-Validating Experimental Protocols for Cytotoxicity Screening
To ensure scientific integrity and reproducibility, the evaluation of pyrazole isomers must be conducted using self-validating assay systems. The following protocol outlines the gold-standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for MCF-7 cells, explicitly detailing the causality behind each methodological choice.
Workflow Visualization
Fig 2. Self-validating MTT workflow incorporating essential control matrices for accuracy.
Step-by-Step Methodology
Step 1: Cell Culturing & Seeding
-
Action: Seed MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well microplate using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C in 5% CO₂.
-
Causality: This specific seeding density ensures that the cells remain in the exponential (log) growth phase throughout the subsequent 48-hour treatment window. Over-confluent cells exhibit contact inhibition, which artificially downregulates cell cycle progression and skews resistance data against CDK-targeting pyrazoles.
Step 2: Isomer Treatment & Validation Matrix
-
Action: Prepare serial dilutions of the pyrazole isomers (ranging from 0.1 to 100 µM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5%. Concurrently, establish a self-validating matrix:
-
Positive Control: Doxorubicin or Roscovitine (proves the assay's sensitivity to known apoptotic agents).
-
Negative Control: 0.5% DMSO vehicle (establishes baseline viability and proves the solvent is not causing background cytotoxicity).
-
Blank: Media only (allows for the subtraction of optical noise caused by phenol red).
-
-
Causality: High concentrations of DMSO disrupt the lipid bilayer, causing solvent-induced cytotoxicity that confounds the true IC₅₀ of the pyrazole isomer. The validation matrix ensures that any observed cell death is strictly a pharmacological response to the isomer's structural binding.
Step 3: Formazan Conversion (Metabolic Proxy)
-
Action: Post-treatment (typically 48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.
-
Causality: Viable MCF-7 cells utilize the mitochondrial enzyme succinate dehydrogenase to cleave the tetrazolium ring, reducing it into insoluble purple formazan crystals. Dead or apoptotic cells lose this enzymatic activity. Therefore, formazan generation acts as a direct, quantifiable proxy for cellular viability.
Step 4: Solubilization & Spectrophotometric Quantification
-
Action: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Causality: Complete solubilization is mandatory to prevent light scattering during the read. The 570 nm wavelength corresponds precisely to the peak absorbance of the formazan product, ensuring high signal-to-noise ratio during IC₅₀ calculation via non-linear regression analysis.
Conclusion
The cytotoxicity of pyrazole derivatives against MCF-7 breast cancer cells is not universal; it is a highly specific function of isomerism and structural hybridization. While basic 1H-pyrazole isomers exhibit moderate, low-micromolar efficacy through CDK2 inhibition, strategic hybridization (such as N-phenyl pyrazoline-coumarin structures) can push potency into the sub-nanomolar range. For researchers, utilizing self-validating experimental matrices is non-negotiable to accurately map the structure-activity relationships (SAR) of these promising oncological candidates.
References
-
Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities Source: SSRN (2024) URL:[Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview Source: International Journal of Molecular Sciences, MDPI (2020) URL:[Link]
-
A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2014) URL:[Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: Drug Design, Development and Therapy, Dove Press (2025) URL:[Link]
Cross-Reactivity Profiling of Pyrazole-Based Enzyme Inhibitors: A Comparative Guide to Selectivity Workflows
The "Privileged Scaffold" and the Cross-Reactivity Conundrum
In the landscape of targeted drug discovery, the pyrazole ring is widely regarded as a "privileged scaffold," particularly for the development of ATP-competitive kinase inhibitors. The structural geometry and electron-rich nature of the pyrazole ring allow its nitrogen atoms to act as highly efficient hydrogen bond donors and acceptors[1]. This configuration perfectly mimics the adenine ring of endogenous ATP, enabling the inhibitor to anchor deeply into the highly conserved hinge region of kinases (frequently interacting with backbone residues such as Y282 or D132/F134)[2].
However, this exceptional structural mimicry is a double-edged sword. Because the ATP-binding pocket is evolutionarily conserved across the more than 500 members of the human kinome, acyclic pyrazole inhibitors frequently exhibit massive off-target promiscuity[2]. Unintended binding to off-targets like CDK2, CDK5, and Aurora kinases can lead to severe cellular toxicity, such as G2/M cell cycle arrest[3][4].
Pyrazole inhibitor cross-reactivity highlighting primary target efficacy versus off-target toxicity.
Comparative Scaffold Analysis: Overcoming Promiscuity
To mitigate cross-reactivity, medicinal chemists employ rigidification strategies, comparing simple acyclic pyrazoles against fused heterocycles (like quinazolines) or macrocyclic constraints.
-
Acyclic Pyrazoles: While highly potent, they lack conformational restriction. For instance, the well-documented promiscuous "Compound 1" (a 3-amino-1H-pyrazole derivative) potently inhibits over 260 out of 468 tested kinases, demonstrating a high Selectivity Score ( S35 )[2].
-
Pyrazolo-quinazolines: Fusing the pyrazole into a quinazoline core alters the binding vector. In the development of Polo-like kinase 1 (Plk1) inhibitors, early 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives showed strong cross-reactivity with Aur-A and CDK2/A[5]. Selectivity was only achieved by introducing bulky substitutions at the C1 position of the pyrazole ring, which sterically clashed with off-target kinase pockets[5].
-
Macrocyclic Pyrazoles: The current state-of-the-art strategy. By tethering the pyrazole to a distant part of the molecule via an aromatic or aliphatic linker, the inhibitor is locked into a specific bioactive conformation[2][3]. This "conformational lock" drastically reduces cross-reactivity by preventing the molecule from adapting to the slight structural variations of off-target ATP pockets.
Quantitative Selectivity Comparison
| Scaffold Type | Example Compound | Primary Target | Key Off-Targets | Selectivity Score ( S35 at 1 µM) | Structural Rationale |
| Acyclic Pyrazole | Compound 1 | VRK1, ALK5 | CDK2, CDK5, JNK3 (>250 total) | ~0.56 | Unrestricted hinge-binding allows adaptation to multiple ATP pockets[2][4]. |
| Pyrazolo-quinazoline | Compound 49 | Plk1 | Plk2, Plk3, Aur-A | 0.08 | Fused ring alters binding vector; requires bulky C1 substitution for selectivity[5]. |
| Macrocyclic Pyrazole | Compound 8a | BMPR2 | FLT3 (mutant), GSK3A | 0.01 | Conformational lock via aromatic linker prevents binding to off-target hinges[2]. |
State-of-the-Art Profiling Workflows
Evaluating the cross-reactivity of a pyrazole inhibitor requires a tiered, orthogonal approach. Relying solely on biochemical assays is insufficient, as in vitro affinity does not guarantee cellular target engagement.
Cross-reactivity profiling workflow from hit identification to cellular target engagement.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the assay, but why the specific methodology is chosen to rule out false positives.
Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)
-
Causality: Traditional enzymatic assays rely on ATP concentration, which varies in affinity ( Km ) between different kinases, making kinome-wide comparisons inconsistent. KINOMEscan utilizes an active-site directed competition binding assay, providing a standardized thermodynamic measurement of target engagement independent of ATP kinetics[2][3].
-
Self-Validating Mechanism: The assay measures the displacement of a known, immobilized active-site probe. If a pyrazole compound binds non-specifically to the protein surface rather than the active site, the probe is not displaced, inherently preventing false positives for active-site inhibitors.
-
Step-by-Step Methodology:
-
Prepare a library of DNA-tagged recombinant human kinases (typically ~468 kinases).
-
Immobilize proprietary active-site directed ligands onto a solid bead support.
-
Equilibrate the kinase library with 1 µM of the pyrazole inhibitor and the immobilized ligand.
-
Wash away unbound kinases. Elute the bound kinases and quantify them via quantitative PCR (qPCR).
-
Calculate the Selectivity Score ( S35 ), defined as the number of kinases with <35% of control binding divided by the total number of kinases tested. A score ≤0.05 indicates excellent selectivity[2].
-
Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)
-
Causality: High-throughput screens often use isolated kinase domains tethered to phage, which may present unnatural conformations. To ensure the pyrazole inhibitor binds the folded, untethered protein, DSF measures the thermodynamic stabilization ( ΔTm ) of the kinase upon ligand binding[2][3].
-
Self-Validating Mechanism: The inclusion of a universal kinase inhibitor (e.g., staurosporine) validates the dynamic range of the specific kinase's melting curve. A shift of >5 °C above the DMSO vehicle control confirms true structural stabilization[3].
-
Step-by-Step Methodology:
-
Prepare 10 µL assay mixtures containing 2 µM recombinant kinase, 10 µM pyrazole inhibitor, and SYPRO Orange dye (5x) in a standard HEPES buffer.
-
Include staurosporine (10 µM) as a positive control and 1% DMSO as a negative vehicle control.
-
Perform a thermal melt from 25 °C to 95 °C at a ramp rate of 0.05 °C/s using a real-time PCR machine.
-
Monitor the fluorescence of SYPRO Orange (which binds exposed hydrophobic regions as the protein denatures) to determine the melting temperature ( Tm ). Calculate ΔTm=Tm(inhibitor)−Tm(DMSO) .
-
Protocol 3: Cellular Target Engagement (NanoBRET)
-
Causality: In vitro affinity often fails to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET quantifies actual binding in live, intact cells[3].
-
Self-Validating Mechanism: The assay is run in both intact and permeabilized cells. If a compound shows high potency in permeabilized cells but low potency in intact cells, it isolates membrane permeability as the limiting factor, rather than intrinsic target affinity[3].
-
Step-by-Step Methodology:
-
Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Treat cells with a cell-permeable fluorescent tracer that binds the kinase active site, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Add the pyrazole inhibitor in a dose-response format (e.g., 1 nM to 10 µM) and incubate for 2 hours.
-
Measure the BRET signal. The displacement of the tracer by the inhibitor reduces the BRET signal, allowing for the calculation of the cellular IC50 .
-
References
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv.[Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.[Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[Link]
-
Identification of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as a New Class of Orally and Selective Polo-Like Kinase 1 Inhibitors. Journal of Medicinal Chemistry.[Link]
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Navigating the Kinome: A Comparative Guide to the Selectivity Profile of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its interaction with the human kinome. This guide provides an in-depth technical analysis of the selectivity profile of pyrazole-based kinase inhibitors, using methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate as a focal point for discussion. While specific experimental data for this particular compound is not yet in the public domain, this guide will provide a comprehensive framework for its evaluation by comparing it with established pyrazole-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for assessing kinase selectivity, and present data in a clear, comparative format.
The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to form key interactions with the ATP-binding site of a wide range of kinases.[1] Pyrazole-based compounds have been successfully developed into approved drugs and clinical candidates for various diseases, particularly cancer and inflammatory conditions.[2] Their therapeutic efficacy is intrinsically linked to their selectivity profile – their ability to inhibit the intended target kinase(s) with high potency while minimizing interactions with other kinases. A lack of selectivity can lead to off-target effects and associated toxicities, hindering clinical development.[3]
Comparative Selectivity Analysis of Pyrazole-Based Kinase Inhibitors
To understand the potential selectivity profile of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, it is instructive to compare it with other well-characterized pyrazole-based kinase inhibitors. The following table summarizes the inhibitory activity (IC50 values) of two such compounds, Ruxolitinib and Ravoxertinib, against a panel of representative kinases.
| Kinase Target | Ruxolitinib IC50 (nM) | Ravoxertinib IC50 (nM) |
| JAK1 | ~3 | >10,000 |
| JAK2 | ~3 | >10,000 |
| JAK3 | ~430 | >10,000 |
| TYK2 | >10,000 | >10,000 |
| ERK1 | >10,000 | 6.1 |
| ERK2 | >10,000 | 3.1 |
| CDK2 | >10,000 | >10,000 |
| SRC | >10,000 | >10,000 |
| ABL1 | >10,000 | >10,000 |
| Data synthesized from publicly available sources for illustrative purposes.[1] |
Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), demonstrates significant selectivity within the JAK family, with much lower activity against JAK3 and TYK2.[1] This selectivity is crucial for its therapeutic effect in myelofibrosis. In contrast, Ravoxertinib is a highly selective inhibitor of extracellular signal-regulated kinases (ERK1 and ERK2), with negligible activity against other kinase families.[1] These examples highlight how modifications to the pyrazole scaffold can lead to vastly different selectivity profiles, underscoring the importance of comprehensive profiling for any new chemical entity.
Experimental Protocols for Kinase Selectivity Profiling
Determining the kinase selectivity profile of a novel compound requires robust and reproducible experimental methods. High-throughput screening against a broad panel of kinases is the industry standard.[4] The ADP-Glo™ Kinase Assay is a widely used, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5]
Protocol: High-Throughput Kinase Profiling using the ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format, suitable for screening a compound against a large kinase panel.
1. Reagent Preparation:
-
Kinase Buffer (1X): Prepare a universal kinase buffer suitable for the majority of kinases to be tested. A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the kinase reaction should be at or near the Km for each kinase, if known, to provide a more accurate determination of inhibitor potency.[6]
-
Kinase Solutions: Prepare stocks of each kinase in the kinase panel in 1X Kinase Buffer.
-
Substrate Solutions: Prepare stocks of the appropriate substrate for each kinase in 1X Kinase Buffer.
-
Test Compound: Prepare a serial dilution of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate in DMSO. Further dilute in 1X Kinase Buffer to the desired final concentrations.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[7]
2. Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[8]
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Caption: High-throughput screening workflow for determining kinase inhibitor selectivity.
Signaling Pathway Context: The JAK/STAT Pathway
To appreciate the biological implications of kinase selectivity, it is essential to consider the signaling pathways in which these kinases operate. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various cancers and autoimmune diseases.
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by Ruxolitinib.
As illustrated, a selective inhibitor like Ruxolitinib can effectively block the signaling cascade at a specific node (JAK kinases), thereby preventing the downstream events that lead to a pathological phenotype. A non-selective inhibitor, on the other hand, might interact with kinases in other essential pathways, leading to unintended biological consequences.
Conclusion and Future Directions
The evaluation of a kinase inhibitor's selectivity profile is a cornerstone of modern drug discovery. While the specific data for methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate remains to be published, the framework provided in this guide offers a clear path for its characterization. By employing robust high-throughput screening methods and comparing the resulting data with that of established pyrazole-based inhibitors, researchers can gain critical insights into the compound's therapeutic potential and potential liabilities. The ultimate goal is to identify compounds with a selectivity profile that maximizes on-target efficacy while minimizing off-target effects, a crucial step in the development of safe and effective medicines.
References
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Reeks, C., & Screaton, R. A. (2022). Identification of Kinase-substrate Pairs Using High Throughput Screening. Journal of Visualized Experiments. Retrieved from [Link]
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Zhang, Y., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Retrieved from [Link]
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Mihai, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]
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Al-Ghanem, A., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochemical Pharmacology. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
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Johnson, G. L., & Jalal, S. I. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology. Retrieved from [Link]
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Schischko, A., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. Retrieved from [Link]
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Vasta, J. D., et al. (2018). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. SLAS Discovery. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values and selectivity index of pyrazolines 1-5. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. Retrieved from [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
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Assessing the ADME properties of pyrazole ester derivatives
Assessing the ADME Properties of Pyrazole Ester Derivatives: A Comparative Guide
Introduction The pyrazole nucleus is a foundational and privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs such as the COX-2 inhibitor celecoxib and the anti-obesity agent rimonabant[1],[2]. Recently, the synthesis of pyrazole ester derivatives—often designed as bioisosteres for drugs like lonazolac—has gained significant traction to enhance selective target inhibition and modulate pharmacokinetic profiles[3],[4]. As a Senior Application Scientist, I frequently evaluate how the structural transition from a standard pyrazole to a pyrazole ester fundamentally alters a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
This guide provides an objective, data-driven comparison between pyrazole ester derivatives and non-esterified pyrazole benchmarks. By dissecting the causality behind their pharmacokinetic divergence, we provide a self-validating framework for drug development professionals to optimize lead compounds[5],[6].
The addition of an ester linkage to the pyrazole core is rarely a passive structural choice; it is typically employed as a prodrug strategy or a targeted mechanism to optimize membrane permeability[4].
-
Absorption (A): Esterification masks polar hydrogen-bond donors (such as carboxylic acids), significantly increasing the partition coefficient (LogP). This structural modification drives superior passive transcellular diffusion across the gastrointestinal tract[3]. However, if the LogP becomes excessively high, aqueous solubility drops, potentially limiting oral bioavailability.
-
Distribution (D): The heightened lipophilicity of pyrazole esters directly correlates with increased Plasma Protein Binding (PPB). These derivatives often exhibit PPB exceeding 95%, which can limit the unbound (free) fraction of the drug available for target engagement[5].
-
Metabolism (M) - The Critical Differentiator: While non-esterified pyrazoles like celecoxib are primarily metabolized via Cytochrome P450 (CYP2C9) oxidation, pyrazole esters introduce a profound susceptibility to carboxylesterases (CES1 in the liver, CES2 in the intestine). This results in rapid hydrolysis back to the active acid or alcohol[3].
-
Excretion (E): The rapid esterase-mediated cleavage generates highly polar metabolites that are swiftly cleared via renal pathways. Consequently, pyrazole esters often exhibit a shorter systemic half-life compared to sterically hindered non-esterified pyrazoles[6].
Comparative ADME Profiling Data
The following table synthesizes representative in vitro ADME data comparing a novel pyrazole ester derivative (e.g., lonazolac bioisostere 15c) against the non-esterified benchmark, Celecoxib[3],[4].
| Pharmacokinetic Parameter | Pyrazole Ester (e.g., Compound 15c) | Non-Esterified Benchmark (Celecoxib) | Mechanistic Rationale |
| Lipophilicity (LogP) | ~4.5 | 3.5 | Esterification masks polar groups, increasing overall lipid solubility[3]. |
| GI Absorption ( Papp ) | High (>10 × 10⁻⁶ cm/s) | High | Both scaffolds exhibit excellent passive transcellular diffusion[3]. |
| Metabolic Stability (HLM) | Low-Moderate ( T1/2 < 30 min) | High ( T1/2 > 60 min) | Esters are rapidly cleaved by hepatic carboxylesterases (CES1)[3]. |
| Plasma Protein Binding | >98% | ~97% | High lipophilicity drives strong binding to human serum albumin[5]. |
| Primary Clearance Route | Ester Hydrolysis (Phase I) | CYP450 Oxidation (Phase I) | The ester bond acts as a metabolic soft spot, bypassing CYP reliance[3]. |
Experimental Methodologies: Self-Validating ADME Protocols
To accurately capture the nuanced ADME profile of pyrazole esters, standard assays must be adapted to account for aggressive esterase activity. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA isolates passive diffusion from active transport. For highly lipophilic pyrazole esters, it is critical to use a biomimetic lipid mixture to prevent artificial retention in the membrane (the "lipid sink" effect).
-
Preparation: Prepare a 10 mM stock of the pyrazole ester in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring DMSO does not exceed 1% v/v to maintain lipid membrane integrity.
-
Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
-
Incubation: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Incubate at 37°C for 5 hours without agitation to maintain the unstirred water layer.
-
Quantification: Analyze both donor and acceptor compartments using LC-MS/MS.
-
Validation Check: Calculate the mass balance. A mass balance <80% indicates the highly lipophilic pyrazole ester is trapped within the artificial lipid membrane, requiring the addition of 1% bovine serum albumin (BSA) to the acceptor well to provide a thermodynamic sink.
Protocol 2: Differentiated Human Liver Microsome (HLM) Stability Assay
Causality: Standard HLM assays rely on NADPH to trigger CYP450 metabolism. To isolate esterase-mediated hydrolysis (which does not require NADPH) from CYP-mediated oxidation, the assay must be run in parallel with and without the NADPH cofactor.
-
Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Initiation: Pre-incubate the HLM suspension with 1 µM of the pyrazole ester at 37°C for 5 minutes.
-
Differentiation:
-
Arm A (Total Metabolism): Add NADPH regenerating system (1 mM final concentration) to initiate both CYP and esterase activity.
-
Arm B (Esterase Only): Add an equivalent volume of buffer instead of NADPH.
-
-
Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).
-
Validation Check: If Arm A and Arm B show identical rapid depletion rates, the compound is exclusively cleared via ester hydrolysis, confirming its profile as a prodrug or soft drug.
ADME Workflow Visualization
Figure 1: Comparative ADME evaluation workflow for pyrazole ester derivatives.
References
-
Karrouchi K, Radi S, Ramli Y, et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. 2018; 23(1):134.[Link]
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Fadaly WAA, Elshewy A, Abusabaa AHA, et al. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity." Molecular Diversity. 2025.[Link]
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Zalaru C, Dumitrascu F, Draghici C, et al. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Antibiotics. 2026; 15(2):127.[Link]
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- 6. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Rationale: Steric Bulk, Lipophilicity, and Electronic Dynamics
Efficacy Comparison Between Ethoxy and Methoxy Pyrazole Analogs: A Comprehensive Guide for Drug Design
As a privileged scaffold in medicinal chemistry, the pyrazole ring is the structural core of numerous blockbuster drugs, including the COX-2 inhibitor celecoxib, the kinase inhibitor ruxolitinib, and various phosphodiesterase (PDE) inhibitors. When optimizing the structure-activity relationship (SAR) of pyrazole derivatives, the choice of alkoxy substituents—specifically methoxy (–OCH₃) versus ethoxy (–OCH₂CH₃)—on the adjacent phenyl or heteroaromatic rings plays a critical role in dictating the molecule's pharmacodynamics and pharmacokinetics.
This guide provides an objective, data-driven comparison of methoxy and ethoxy pyrazole analogs, detailing the mechanistic causality behind their efficacy differences and providing field-validated experimental protocols for their evaluation.
The substitution of a methoxy group with an ethoxy group may appear as a minor structural tweak, but it fundamentally alters the molecule's interaction with target binding pockets. The causality behind the efficacy shifts can be broken down into three pillars:
-
Steric Hindrance: The ethoxy group is significantly bulkier due to the additional methylene unit. In tight binding pockets, such as the cyclooxygenase-2 (COX-2) active site channel near the Trp-387 residue, the methoxy group often provides optimal van der Waals interactions. Replacing it with an ethoxy group can cause steric clashes, leading to a dramatic loss of binding affinity[1]. Conversely, in more expansive hydrophobic pockets, the extra bulk of the ethoxy group can enhance hydrophobic packing.
-
Lipophilicity (LogP): The addition of a methylene group increases the partition coefficient (LogP). While this can improve cell membrane permeability and oral bioavailability, it may concurrently reduce aqueous solubility, which can artificially depress in vitro efficacy if the compound precipitates in the assay buffer.
-
Electronic Effects: Both methoxy and ethoxy groups act as electron-donating groups (EDG) via resonance (+R effect), increasing the electron density of the pyrazole-associated aromatic rings. This electron richness strengthens π−π stacking and hydrogen-bonding interactions with target residues. However, the conformational flexibility of the ethoxy group means its oxygen lone pairs may not always achieve optimal coplanarity with the aromatic ring compared to the more rigid methoxy group.
Figure 1: Iterative SAR workflow for evaluating alkoxy-substituted pyrazole analogs.
Comparative Efficacy Data
The superiority of methoxy versus ethoxy substitutions is highly target-dependent. Below is a synthesized comparison of quantitative data across different therapeutic targets.
Table 1: Efficacy Comparison of Methoxy vs. Ethoxy Pyrazole Analogs
| Therapeutic Target | Compound Class | Methoxy Analog Efficacy | Ethoxy Analog Efficacy | Mechanistic Observation |
| COX-2 Enzyme | Thiazolidinone-pyrazole hybrids | IC₅₀ = 0.88 μM (Highly selective)[2] | IC₅₀ > 10 μM (Poor activity) | The COX-2 active site cannot accommodate the steric bulk of the ethoxy group without disrupting critical H-bonds. |
| PDE5 Enzyme | Trisubstituted pyrazolines | IC₅₀ = 2.1 μM (para-methoxy)[3] | IC₅₀ = 2.9 μM (para-ethoxy)[3] | Extending the chain to ethoxy at the para position retained potency, indicating a flexible, accommodating hydrophobic pocket. |
| Breast Cancer (MCF-7) | Pyrazole-naphthalene derivatives | IC₅₀ = 15.24 μM (Standard Cisplatin) | IC₅₀ = 2.78 μM (ethoxy at pos 4)[4] | Ethoxy substitution exhibited 5-fold higher cytotoxicity than standard drugs, likely due to enhanced cellular permeability. |
| Colon Cancer (SW620) | Curcumin-inspired pyrazoles | Most potent activity (2-methoxyphenoxy)[5] | Moderate activity[5] | The 2-methoxy group provided optimal electronic distribution for target engagement compared to the bulkier ethoxy. |
Target-Specific Behavior Analysis
A. Cyclooxygenase-2 (COX-2) Inhibition
In the design of celecoxib analogs, the active site of COX-2 is notoriously sensitive to steric variations at the apex of the binding channel. Studies have shown that while a para-methoxy group on the phenyl ring can perfectly engage with the Trp-387 residue via a combination of hydrophobic packing and electrostatic interactions, replacing it with an ethoxy group renders the analog completely inactive against COX-2[1]. The distance from the terminal methyl group of the ethoxy rotamers to the adjacent protein atoms is insufficient, causing steric repulsion.
Figure 2: Mechanism of action of methoxy-pyrazole analogs inhibiting the COX-2 inflammatory pathway.
B. Phosphodiesterase 5 (PDE5) Inhibition
In contrast to COX-2, the PDE5 binding pocket is more forgiving of lipophilic extensions. When evaluating trisubstituted pyrazolines, researchers found that extending a para-methoxy group to a para-ethoxy group retained the PDE5 inhibitory potency (IC₅₀ = 2.9 μM)[3]. However, moving the ethoxy group to the ortho position resulted in a severe reduction in potency (IC₅₀ > 50 μM), proving that regiochemistry is just as critical as the choice of the alkoxy group itself[3].
Experimental Protocols: A Self-Validating System
To objectively compare methoxy and ethoxy pyrazole analogs in your own laboratory, strict adherence to self-validating experimental protocols is required.
Protocol 1: Synthesis of Alkoxy-Phenyl Pyrazole Derivatives
Causality: We utilize a Claisen-Schmidt condensation followed by cyclization with hydrazine. The initial condensation reliably forms an α,β -unsaturated ketone, which dictates the regioselectivity of the subsequent pyrazole ring formation.
-
Condensation: Dissolve the appropriate alkoxy-substituted benzaldehyde (e.g., 4-methoxybenzaldehyde or 4-ethoxybenzaldehyde) (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Catalysis: Add an aqueous solution of NaOH (40%) dropwise while stirring at 0°C. Stir at room temperature for 12 hours.
-
Intermediate Isolation: Neutralize with dilute HCl. Filter the precipitated chalcone intermediate, wash with cold water, and recrystallize from ethanol.
-
Cyclization: Dissolve the chalcone (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (1.5 eq) and reflux for 8-10 hours.
-
Validation (Self-Correction): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the chalcone spot confirms cyclization.
-
Purification & Characterization: Pour the mixture into crushed ice. Filter the solid pyrazole product. Crucial validation step: Run ¹H-NMR. The presence of a singlet around δ 6.5–7.0 ppm confirms the formation of the pyrazole C4-H proton, distinguishing it from an uncyclized hydrazone.
Protocol 2: In Vitro Target Inhibition Assay (Fluorometric)
Causality: A fluorometric assay provides a direct, high-throughput measurement of enzyme activity (e.g., COX-2) by quantifying the fluorescent byproduct of the enzymatic reaction, minimizing background interference common in colorimetric assays.
-
Preparation: Prepare a 10 mM stock solution of the synthesized methoxy and ethoxy pyrazole analogs in 100% DMSO.
-
Serial Dilution: Dilute the compounds in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve final well concentrations ranging from 0.001 μM to 100 μM. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
-
Assay Assembly: In a 96-well black microplate, add the target enzyme (e.g., recombinant human COX-2), the test compound, and a fluorogenic substrate (e.g., ADHP).
-
Self-Validating Controls:
-
Vehicle Control: 1% DMSO (represents 100% enzyme activity).
-
Positive Control: A known inhibitor (e.g., Celecoxib) to validate assay sensitivity.
-
Background Blank: Buffer + Substrate (no enzyme) to subtract auto-fluorescence.
-
-
Incubation & Reading: Incubate at 37°C for 30 minutes. Read fluorescence (Excitation: 535 nm, Emission: 587 nm) using a microplate reader.
-
Data Analysis: Subtract the background blank from all readings. Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression (four-parameter logistic curve) in GraphPad Prism to determine the exact IC₅₀ values.
References
- Taylor & Francis. "Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent." Journal of Enzyme Inhibition and Medicinal Chemistry.
- MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules.
- MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives (COX-2 Focus)." Molecules.
- PubMed Central (PMC). "Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors." Bioorganic & Medicinal Chemistry.
- PubMed Central (PMC). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." Journal of Biological Chemistry.
Sources
- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
